molecular formula C10H5BrClNO2 B11841883 4-Bromo-8-chloroquinoline-3-carboxylic acid

4-Bromo-8-chloroquinoline-3-carboxylic acid

カタログ番号: B11841883
分子量: 286.51 g/mol
InChIキー: VGSVZYXHPSOCGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-8-chloroquinoline-3-carboxylic acid (CAS 1378254-61-5) is an organic compound with the molecular formula C 10 H 5 BrClNO 2 and a molecular weight of 286.51 g/mol . It is a solid research chemical supplied for laboratory and research applications. As a multifunctional quinoline derivative, it serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research. The presence of both bromo and chloro substituents, along with a carboxylic acid functional group, makes it a versatile intermediate for various chemical transformations, including metal-catalyzed cross-couplings and further functionalization to create targeted molecular libraries. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers can utilize this compound in the exploration of novel chemical entities and the development of advanced materials.

特性

分子式

C10H5BrClNO2

分子量

286.51 g/mol

IUPAC名

4-bromo-8-chloroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5BrClNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15)

InChIキー

VGSVZYXHPSOCGT-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)C(=O)O)Br

製品の起源

United States

Foundational & Exploratory

4-Bromo-8-chloroquinoline-3-carboxylic acid CAS number 927800-40-6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Selectivity Switch" Scaffold

In the landscape of modern medicinal chemistry, 4-Bromo-8-chloroquinoline-3-carboxylic acid (CAS 927800-40-6) represents a high-value "privileged scaffold." Unlike generic quinolines, this specific halogenation pattern offers a unique orthogonal reactivity profile .

For drug development professionals, the value of this core lies in its dual-halogen handles:

  • The C4-Bromine: Highly labile, serving as a prime site for

    
     displacements (with amines) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
    
  • The C8-Chlorine: Sterically hindered and electronically distinct, it remains stable during C4 manipulations, allowing for late-stage diversification or serving as a lipophilic anchor to improve metabolic stability (blocking metabolic soft spots).

This guide provides a comprehensive technical analysis, from robust synthesis protocols to functionalization strategies, ensuring reproducible results in the lab.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the fundamental properties is the first step to successful application. The 8-chloro substituent introduces significant lipophilicity and alters the pKa of the carboxylic acid compared to the non-halogenated parent.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Insight
Molecular Formula

High atom economy for fragment-based design.
Molecular Weight 286.51 g/mol Ideal for "Rule of 5" compliant lead generation.
CAS Number 927800-40-6Unique identifier for the free acid form.
Appearance Off-white to pale yellow solidColoration often indicates trace impurities (aniline oxidation).
Predicted pKa ~3.5 (COOH)Acidic enough for salt formation; C4-Br withdraws electron density, increasing acidity.
Predicted LogP ~2.8 - 3.2Moderate lipophilicity; 8-Cl enhances membrane permeability.
Solubility DMSO, DMF (High); Water (Low)Requires polar aprotic solvents for efficient coupling reactions.

Core Synthesis: The Modified Gould-Jacobs Protocol

While various routes exist, the Gould-Jacobs reaction remains the most scalable and robust method for generating the quinoline-3-carboxylic acid core. The following protocol is optimized for the 8-chloro regioisomer, ensuring correct cyclization.

Experimental Workflow Diagram

The following flowchart visualizes the critical path from raw materials to the isolated target.

SynthesisPath Start 2-Chloroaniline (Starting Material) Step1 Condensation (110°C, -EtOH) Start->Step1 + EMME Inter1 Enamine Intermediate Step1->Inter1 Step2 Thermal Cyclization (250°C, Ph2O) Inter1->Step2 Inter2 8-Cl-4-OH-Quinoline Ester Step2->Inter2 Step3 Bromination (POBr3, 80°C) Inter2->Step3 Inter3 4-Br-8-Cl-Quinoline Ester Step3->Inter3 Step4 Hydrolysis (NaOH/EtOH) Inter3->Step4 Final Target: CAS 927800-40-6 (Acid) Step4->Final

Caption: Step-wise synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic acid via the Gould-Jacobs pathway.

Detailed Protocol

Step 1: Condensation

  • Charge a reaction vessel with 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat to 110°C for 2 hours.

  • Validation: Monitor the evolution of ethanol vapor. Use a Dean-Stark trap if scaling up >50g.

  • Cool and recrystallize the enamine intermediate from hexane/ethanol if necessary (often used crude).

Step 2: Thermal Cyclization (The Critical Step) Rationale: High temperature is required to overcome the activation energy for aromatic substitution.

  • Add the enamine to boiling diphenyl ether (

    
    ) at 250°C .
    
    • Expert Tip: Add dropwise to maintain temperature. A drop in T < 230°C will stall the reaction and increase side products.

  • Reflux for 1-2 hours until LCMS shows consumption of starting material.

  • Cool to RT. The product (Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) often precipitates. Filter and wash with hexane to remove

    
    .
    

Step 3: Bromination (The Functional Switch)

  • Suspend the 4-hydroxy ester (1.0 eq) in anhydrous acetonitrile or toluene .

  • Add Phosphorus Oxybromide (

    
    )  (1.5 eq) carefully.
    
  • Heat to 80-90°C for 4 hours.

    • Mechanism:[1] The hydroxyl group is converted to a leaving group (phosphorate) and displaced by bromide.

  • Quench carefully with ice water. Extract with DCM.

Step 4: Hydrolysis

  • Dissolve the 4-bromo ester in THF/Water (1:1) .

  • Add LiOH or NaOH (2.0 eq) at

    
     to prevent displacement of the bromine.
    
  • Stir at RT for 2 hours.

  • Acidify with 1N HCl to pH 3-4. The target acid (CAS 927800-40-6) will precipitate.

  • Filter, wash with water, and dry under vacuum.

Functional Derivatization & Applications

The utility of CAS 927800-40-6 lies in its ability to serve as a central hub for divergent synthesis.

Reactivity Map

The C4 position is significantly more electrophilic than C8 due to the nitrogen heteroatom's electron-withdrawing nature (para-position).

Reactivity Center 4-Bromo-8-chloro- quinoline-3-COOH Path1 Amide Coupling (HATU/Amine) Center->Path1 C3-COOH Path2 SnAr Displacement (R-NH2, Heat) Center->Path2 C4-Br (Dominant) Path3 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Center->Path3 C4-Br (Selective) Result1 Amide Derivatives (Solubility/Binding) Path1->Result1 Result2 4-Amino Quinolines (Kinase Inhibitors) Path2->Result2 Result3 4-Aryl Quinolines (Biaryl Scaffolds) Path3->Result3

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.

Key Application: Kinase Inhibition

The 4-amino-3-cyano/carboxy quinoline motif is a known pharmacophore for EGFR and MEK inhibitors [1].

  • Protocol: React CAS 927800-40-6 with 3-chloro-4-fluoroaniline in isopropanol with catalytic HCl. The C4-Br is displaced to form the kinase hinge-binding motif.

  • Role of 8-Cl: The chlorine atom at position 8 often fills a hydrophobic pocket in the ATP binding site, improving potency and selectivity against off-target kinases [2].

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use a fume hood. The intermediate

    
     is highly corrosive and water-reactive.
    
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C4-Br bond is light-sensitive over long periods; use amber vials.

References

  • Mittal, K. R., & Purohit, P. (2020). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Anti-Cancer Agents in Medicinal Chemistry.

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry.

  • PubChem Compound Summary. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid (Structural Analog Data). National Center for Biotechnology Information.

  • Organic Chemistry Portal. Synthesis of Quinoline Derivatives.

Sources

4-Bromo-8-chloroquinoline-3-carboxylic acid: Structural Characterization, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved therapeutics, ranging from broad-spectrum fluoroquinolone antibiotics to advanced cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Within this chemical space, 4-Bromo-8-chloroquinoline-3-carboxylic acid emerges as a highly specialized, versatile building block.

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a deep dive into the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to leverage this intermediate in lead optimization and library generation.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a high-throughput synthesis or scale-up campaign, establishing a rigorous physicochemical profile is mandatory. The dual-halogenated nature of this compound dictates its solubility, reactivity, and analytical behavior.

PropertyValue
Chemical Name 4-Bromo-8-chloroquinoline-3-carboxylic acid
CAS Registry Number 1378254-61-5
Molecular Formula C₁₀H₅BrClNO₂
Molecular Weight 286.51 g/mol
SMILES String O=C(O)C1=C(Br)C2=C(C(Cl)=CC=C2)N=C1
Appearance Solid (typically off-white to pale yellow powder)
Reactivity Profile Electrophilic at C-4 (cross-coupling); Acidic at C-3 (pKa ~2.5-3.5)

Data supported by commercial chemical registries .

Mechanistic Rationale in Scaffold Design

In rational drug design, every substituent must serve a distinct steric, electronic, or synthetic purpose. The 4-bromo-8-chloro substitution pattern is not arbitrary; it is a meticulously designed system for late-stage functionalization and target binding.

  • The 3-Carboxylic Acid (Pharmacophore): Acts as a primary hydrogen-bond donor/acceptor. In kinase inhibitors, it frequently interacts with the ATP-binding hinge region. In CFTR modulators, it is critical for ion channel interaction.

  • The 8-Chloro Substituent (Conformational & Metabolic Shield): The insertion of a chlorine atom at the C-8 position provides significant steric bulk. This restricts the rotational degrees of freedom of the quinoline core when bound to a target protein, minimizing entropic penalty upon binding. Furthermore, it blocks Cytochrome P450-mediated oxidation at a highly susceptible metabolic hotspot, enhancing the molecule's half-life.

  • The 4-Bromo Substituent (Synthetic Handle): Bromine at the C-4 position is the critical enabler of library generation. Because the C–Br bond dissociation energy is significantly lower than that of the C–Cl bond, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) will occur with absolute regioselectivity at the C-4 position, leaving the C-8 chlorine intact.

Rationale Core Quinoline-3-carboxylic acid (Privileged Scaffold) Target Kinase/CFTR Binding Core->Target H-Bonding Br 4-Bromo Substitution (High Reactivity) CrossCoupling Late-Stage Functionalization (Suzuki/Buchwald) Br->CrossCoupling Pd-Catalysis Cl 8-Chloro Substitution (Steric Bulk) Stability Conformational Locking & Metabolic Stability Cl->Stability Lipophilicity CrossCoupling->Target Pharmacophore Extension Stability->Target Enhanced Affinity

Fig 1: Mechanistic rationale of the 4-bromo-8-chloroquinoline scaffold.

Synthetic Methodology & Validation Protocols

The synthesis of 4-halo-quinoline-3-carboxylic acids relies on the classical Gould-Jacobs reaction , followed by halogenation and saponification. To ensure reproducibility, the protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) that confirm the success of each step before proceeding.

Workflow Visualization

SynthesisWorkflow A 2-Chloroaniline + EMME B Diethyl 2-chloroanilinomethylenemalonate A->B Condensation (120°C) C Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate B->C Thermal Cyclization (250°C) D Ethyl 4-bromo-8-chloroquinoline-3-carboxylate C->D Bromination (POBr3) E 4-Bromo-8-chloroquinoline-3-carboxylic acid D->E Hydrolysis (LiOH)

Fig 2: Step-by-step Gould-Jacobs synthesis and bromination workflow.
Step-by-Step Experimental Protocol

Step 1: Condensation

  • Procedure: React 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq) at 120 °C under a nitrogen atmosphere for 2–3 hours. The reaction is driven forward by the evaporative loss of ethanol.

  • Causality: EMME is chosen because its highly electrophilic enol-ether carbon readily undergoes nucleophilic attack by the aniline amino group, forming the requisite malonate intermediate .

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the 2-chloroaniline spot validates the formation of diethyl 2-chloroanilinomethylenemalonate.

Step 2: Thermal Electrocyclization

  • Procedure: Dissolve the intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heat to 250 °C for 1 hour. Cool the mixture, and precipitate the product using hexanes.

  • Causality: The 6-electron electrocyclization required to form the quinoline core has a massive activation energy barrier. Dowtherm A is explicitly selected for its high boiling point (>250 °C) and thermal stability, allowing the reaction to overcome this barrier without solvent degradation .

  • Self-Validation (IPC): LC-MS analysis. The mass spectrum must show a shift corresponding to the loss of one ethanol molecule (

    
    ), confirming ring closure to ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
    

Step 3: Bromination (Deoxychlorination equivalent)

  • Procedure: Treat the 4-hydroxy intermediate with neat Phosphorus oxybromide (POBr₃, 3.0 eq) and heat to 100 °C for 4 hours. Quench carefully over crushed ice and extract with dichloromethane.

  • Causality: The 4-hydroxyquinoline exists primarily as its 4-quinolone tautomer. POBr₃ is utilized to form a reactive Vilsmeier-type intermediate, converting the tautomeric carbonyl oxygen into a good leaving group, which is subsequently displaced by bromide.

  • Self-Validation (IPC): LC-MS isotopic profiling. The product peak must exhibit the distinct

    
     isotopic cluster characteristic of a molecule containing exactly one bromine and one chlorine atom. If this pattern is absent, the bromination failed.
    

Step 4: Ester Hydrolysis

  • Procedure: Dissolve the brominated ester in a THF/Water mixture. Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 12 hours. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the final product.

  • Causality: LiOH at ambient temperature is deliberately chosen over NaOH at reflux. The C-4 bromine is highly activated toward nucleophilic aromatic substitution (

    
    ). Harsh basic conditions would result in the displacement of the bromine by hydroxide, reverting the molecule to the 4-hydroxy derivative. Mild LiOH selectively hydrolyzes the ester while preserving the critical C-Br bond.
    
  • Self-Validation (IPC): pH monitoring and yield calculation. The precipitation of a solid upon acidification to pH 3 validates the generation of the free carboxylic acid.

Downstream Applications in Lead Optimization

Once synthesized, 4-Bromo-8-chloroquinoline-3-carboxylic acid serves as a central hub for divergent library synthesis. Drug development professionals utilize this compound primarily for:

  • C-N Bond Formation (Buchwald-Hartwig Amination): Coupling the C-4 position with various cyclic amines (e.g., piperazines, pyrrolidines) to modulate the physicochemical properties (pKa, logD) and target tissue distribution of the resulting drug candidate.

  • C-C Bond Formation (Suzuki-Miyaura Coupling): Introducing aryl or heteroaryl groups at the C-4 position to extend the pharmacophore deeper into hydrophobic binding pockets of target enzymes.

  • Amide Derivatization: The C-3 carboxylic acid can be coupled with diverse amines using standard peptide coupling reagents (HATU, EDC/HOBt) to generate amide libraries, which often exhibit improved cell permeability compared to the free acid.

By strictly controlling the synthesis and validation of this starting material, downstream high-throughput screening campaigns are protected from false positives caused by unreacted starting materials or des-bromo impurities.

References

  • Gould–Jacobs reaction . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . National Center for Biotechnology Information (NCBI PMC). Available at:[Link]

The 4-Bromoquinoline-3-Carboxylic Acid Scaffold: A Lynchpin for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a multitude of pharmacologically active agents. Within this privileged scaffold, the 4-bromoquinoline-3-carboxylic acid motif has emerged as a particularly versatile and powerful building block in contemporary drug discovery. The strategic placement of the bromine atom at the 4-position and the carboxylic acid at the 3-position provides a rich chemical canvas for diversification and optimization of biological activity. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR). Concurrently, the 3-carboxylic acid group is often crucial for target engagement and can be readily modified to modulate physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, key reactions, and diverse medicinal chemistry applications of the 4-bromoquinoline-3-carboxylic acid scaffold, with a focus on its utility in developing novel anticancer, antiviral, and antibacterial agents.

The Strategic Importance of the 4-Bromoquinoline-3-Carboxylic Acid Scaffold

The inherent value of the 4-bromoquinoline-3-carboxylic acid scaffold lies in the synergistic interplay of its constituent parts. The quinoline core itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs.[1] The addition of a bromine atom at the C4-position and a carboxylic acid at the C3-position imparts specific functionalities that are highly advantageous for medicinal chemistry campaigns.

  • The 4-Bromo Substituent: A Gateway to Diversity. The bromine atom is an excellent leaving group for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, a critical strategy in modern drug discovery for rapidly generating libraries of analogs with varied biological activities. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be readily employed to forge new carbon-carbon and carbon-heteroatom bonds at this position.[2]

  • The 3-Carboxylic Acid: A Key to Biological Activity and Physicochemical Modulation. The carboxylic acid group at the C3-position is a recurring motif in many bioactive quinolines, particularly in the realm of antibacterial agents where it is essential for targeting DNA gyrase.[3] In other therapeutic areas, it can act as a key hydrogen bond donor or acceptor for target binding. Furthermore, this group provides a convenient handle for the synthesis of amides and esters, allowing for the fine-tuning of solubility, metabolic stability, and cell permeability.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

A robust and scalable synthesis of the 4-bromoquinoline-3-carboxylic acid scaffold is paramount for its utilization in drug discovery programs. A common and effective strategy involves a multi-step sequence starting from readily available anilines. The following protocol details the synthesis of ethyl 4-bromoquinoline-3-carboxylate, a key intermediate that can be readily hydrolyzed to the target carboxylic acid.

Protocol 1: Synthesis of Ethyl 4-Bromoquinoline-3-carboxylate

This synthesis can be conceptualized as a two-stage process: first, the construction of the 4-hydroxyquinoline-3-carboxylate core via a Gould-Jacobs reaction, followed by bromination of the 4-hydroxy group.

Stage 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxyquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (EMME) (1.05 eq.).

  • Initial Condensation: Heat the mixture at 100-110 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of aniline.

  • Cyclization: To the reaction mixture, add a high-boiling point solvent such as diphenyl ether. Heat the solution to 240-250 °C. The cyclization is typically complete within 30-60 minutes.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexanes to precipitate the product. Collect the solid by filtration, wash with hexanes, and dry under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate.

Stage 2: Bromination to Yield Ethyl 4-Bromoquinoline-3-carboxylate

  • Reaction Setup: In a fume hood, suspend ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Slowly add phosphorus oxybromide (POBr₃) (1.2 eq.) to the suspension at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction: Heat the mixture to 80-90 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product will precipitate out of solution. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure ethyl 4-bromoquinoline-3-carboxylate.[4][5]

Protocol 2: Hydrolysis to 4-Bromoquinoline-3-carboxylic Acid
  • Reaction Setup: Dissolve ethyl 4-bromoquinoline-3-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Base Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq.).

  • Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-bromoquinoline-3-carboxylic acid.

Characterization Data for Ethyl 4-bromoquinoline-3-carboxylate (Reference)

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₂
Molecular Weight 280.12 g/mol
Appearance Solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.1 (s, 1H), 8.3-8.1 (m, 2H), 7.8-7.6 (m, 2H), 4.5 (q, J = 7.1 Hz, 2H), 1.4 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 164.5, 150.2, 148.9, 133.1, 131.5, 129.8, 129.2, 128.6, 125.4, 121.8, 62.3, 14.3
Mass Spec (ESI-MS) m/z: 280.0, 282.0 [M+H]⁺

Note: NMR data is predicted and may vary slightly from experimental values.

Medicinal Chemistry Applications

The 4-bromoquinoline-3-carboxylic acid scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across multiple disease areas.

Anticancer Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

A significant body of research has focused on the development of quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[6] Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for anticancer therapy.

Mechanism of Action: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells. The 4-bromoquinoline-3-carboxylic acid scaffold serves as an excellent starting point for the synthesis of potent DHODH inhibitors. The bromine at the 4-position can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore the hydrophobic pocket of the enzyme's active site.

Structure-Activity Relationship (SAR) Highlights for DHODH Inhibitors:

PositionSubstituent EffectRationale
C2 Bulky, hydrophobic groups are generally favored.Occupies a hydrophobic pocket in the DHODH active site.
C3 The carboxylic acid is often essential for activity.Forms a key salt bridge with an arginine residue (Arg136) in the active site.
C4 Aryl or heteroaryl groups introduced via cross-coupling.Further probes the hydrophobic pocket and can form additional interactions.
C6/C7 Electron-withdrawing groups (e.g., -F, -Cl) can enhance potency.Modulates the electronic properties of the quinoline ring system.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[7]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (derived from the 4-bromoquinoline-3-carboxylic acid scaffold) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow

Antiviral Activity: A Host-Targeting Approach

The inhibition of host cell DHODH has also emerged as a promising broad-spectrum antiviral strategy.[6] Many viruses are dependent on the host cell's machinery for replication, including the supply of nucleotides. By targeting a host enzyme, the development of viral resistance is less likely. Derivatives of 4-bromoquinoline-3-carboxylic acid have shown potential as antiviral agents against a range of RNA viruses.

Mechanism of Action: Similar to the anticancer mechanism, these compounds inhibit viral replication by depleting the host cell's pyrimidine pool, thereby starving the virus of essential building blocks for its genetic material.

Antiviral_MoA cluster_host Host Cell cluster_virus Virus DHODH DHODH Pyrimidine Pyrimidine Pool DHODH->Pyrimidine Synthesis Replication Viral RNA/DNA Replication Pyrimidine->Replication Required for Inhibitor 4-Arylquinoline-3- carboxylic Acid Derivative Inhibitor->DHODH Inhibits

Antiviral Mechanism of Action

Antibacterial Activity: Leveraging a Classic Pharmacophore

The 4-quinolone-3-carboxylic acid core is the hallmark of the quinolone class of antibiotics, which includes widely used drugs like ciprofloxacin and levofloxacin.[8] These agents exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While many established quinolones feature a fluorine atom at the 6-position and a cyclic amine at the 7-position, the 4-bromoquinoline-3-carboxylic acid scaffold provides a platform for developing novel antibacterial agents with potentially different SAR profiles. The 4-position can be functionalized with various groups via Buchwald-Hartwig amination to introduce novel amine substituents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Key Synthetic Diversifications: Cross-Coupling Reactions

The true power of the 4-bromoquinoline-3-carboxylic acid scaffold is realized through its derivatization using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the 4-position of the quinoline ring and a wide variety of aryl or heteroaryl boronic acids or esters.[10]

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine ethyl 4-bromoquinoline-3-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Bubble an inert gas (argon or nitrogen) through the mixture for 15-30 minutes.

  • Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 4-position, which is particularly relevant for the synthesis of novel antibacterial agents.[1]

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine ethyl 4-bromoquinoline-3-carboxylate (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-8 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by column chromatography.

Cross_Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Scaffold 4-Bromoquinoline- 3-carboxylate Suzuki [Pd] catalyst, Base Arylboronic Acid Scaffold->Suzuki Buchwald [Pd] catalyst, Base Amine Scaffold->Buchwald Aryl 4-Arylquinoline- 3-carboxylate Suzuki->Aryl Amino 4-Aminoquinoline- 3-carboxylate Buchwald->Amino

Diversification via Cross-Coupling

Conclusion

The 4-bromoquinoline-3-carboxylic acid scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the strategic positioning of reactive handles, provides a robust framework for the generation of diverse compound libraries. The demonstrated success of its derivatives as potent inhibitors of DHODH for anticancer and antiviral applications, along with its potential in the development of novel antibacterial agents, underscores its significance. This technical guide has provided a detailed overview of the synthesis, key diversification reactions, and major therapeutic applications of this important scaffold, with the aim of empowering researchers to leverage its full potential in the pursuit of new and effective medicines.

References

  • Das, P., Deng, X., Zhang, L., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]

  • Domagala, J. M., Hanna, L. D., Heifetz, C. L., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991. [Link]

  • Fedorova, O. S., Kholodar, S. A., & Leneva, I. A. (2019). Synthesis and antiviral activity of 4-quinolinecarboxylic acid hydrazides. Pharmaceutical Chemistry Journal, 53(5), 416-420. [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link]

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., et al. (1985). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis and biological evaluation of some 4-aminoquinoline derivatives as antibacterial agents. Molecules, 14(9), 3604-3613. [Link]

  • Stańczak, A., Kwapiszewski, W., Lewgowd, W., et al. (1994). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Pharmazie, 49(12), 884-889. [Link]

  • Xiong, R., Zhang, L., Li, S., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 723-739. [Link]

  • MySkinRecipes. (n.d.). Ethyl 4-bromoquinoline-3-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Rodrigues, C., de Souza, M. V. N., & Boechat, N. (2020). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Current Bioactive Compounds, 16(7), 917-928. [Link]

  • ResearchGate. (2016). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [Link]

  • Purdue University Graduate School. (2017). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3-F]QUINOLINE ANALOGS. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions. [Link]

  • RSC Publishing. (2016). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. [Link]

  • MDPI. (2025). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

Sources

Technical Whitepaper: Ionization Profiling of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Ionization States of Quinoline-3-Carboxylic Acids Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The ionization behavior of quinoline-3-carboxylic acid (Q3C) and its derivatives is a critical determinant of their physicochemical properties, including solubility, lipophilicity, and membrane permeability. As the structural scaffold for fluoroquinolone antibiotics, understanding the acid-base equilibria of Q3C is essential for optimizing pharmacokinetics. This guide provides a definitive analysis of the pKa values, zwitterionic character, and experimental methodologies for profiling these compounds.

Chemical Identity and Structural Context

It is imperative to distinguish between the aromatic quinoline-3-carboxylic acid and the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (quinolone) scaffold found in antibiotics like ciprofloxacin.

  • Compound: Quinoline-3-carboxylic acid[1][2][3][4][5][6][7][8]

  • CAS Registry Number: 6480-68-8[4][6]

  • SMILES: OC(=O)c1cnc2ccccc2c1

  • Molecular Weight: 173.17 g/mol [4][6][9]

While the aromatic Q3C serves as a precursor, the "quinolone" antibiotics possess a keto-enol tautomerism and a non-aromatic pyridone ring that significantly shifts pKa values. This guide focuses on the fundamental aromatic scaffold while referencing the antibiotic class for context.

Theoretical Framework: Ionization and Zwitterions

Acid-Base Equilibria

Quinoline-3-carboxylic acid is an ampholyte containing a basic quinoline nitrogen and an acidic carboxylic acid group. Its ionization profile is characterized by two dissociation constants:

  • pKa₁ (Carboxyl Group): Protonation/deprotonation of the carboxylic acid.[10]

  • pKa₂ (Quinolinium Nitrogen): Protonation/deprotonation of the heterocyclic nitrogen.

The Zwitterionic Nature

Unlike simple carboxylic acids, Q3C exists predominantly as a zwitterion in the pH range between its two pKa values.

  • pH < pKa₁: The molecule is a Cation (COOH, NH⁺).

  • pKa₁ < pH < pKa₂: The molecule is a Zwitterion (COO⁻, NH⁺) or Neutral species.

  • pH > pKa₂: The molecule is an Anion (COO⁻, N).

Due to the electron-withdrawing nature of the pyridine ring (analogous to nicotinic acid), the carboxylic acid at position 3 is relatively acidic, while the nitrogen basicity is modulated by the fused benzene ring.

Quantitative Data Summary[7]
ParameterValue (Approx.)Context
pKa₁ (COOH) 2.0 – 2.5Strongly acidic due to heteroaryl ring electron withdrawal.
pKa₂ (NH⁺) 4.90Typical for quinoline nitrogen (comparable to quinoline pKa ~4.94).
Isoelectric Point (pI) ~3.5pH where net charge is zero; solubility is lowest here.
LogP (Neutral) 1.7 – 1.9Moderate lipophilicity in uncharged state.

> Note: For 4-oxo-quinoline derivatives (e.g., Norfloxacin), pKa values shift significantly to pKa₁ ~6.3 (COOH) and pKa₂ ~8.7 (Piperazine N).

Ionization Scheme Visualization

The following diagram illustrates the protonation states of quinoline-3-carboxylic acid across the pH scale.

IonizationScheme Cation CATIONIC SPECIES (pH < 2.0) [R-COOH, R-NH+] Zwitterion ZWITTERION / NEUTRAL (pH 2.5 - 4.5) [R-COO-, R-NH+] Cation->Zwitterion pKa1 ≈ 2.2 (-H+ from COOH) Zwitterion->Cation Anion ANIONIC SPECIES (pH > 5.0) [R-COO-, R-N] Zwitterion->Anion pKa2 ≈ 4.9 (-H+ from NH+) Anion->Zwitterion

Caption: Stepwise dissociation of quinoline-3-carboxylic acid from cationic to anionic forms via the zwitterionic intermediate.

Experimental Methodologies

Accurate determination of pKa values for Q3C is challenging due to its low aqueous solubility at the isoelectric point. The following protocols are field-validated for high precision.

Potentiometric Titration (Yasuda-Shedlovsky Method)

Objective: Determine thermodynamic pKa values by extrapolating from mixed-solvent systems to zero organic solvent.

Reagents:

  • 0.01 M HCl and 0.01 M NaOH (standardized).

  • Solvent mixtures: Methanol/Water (20%, 30%, 40%, 50% v/v).

  • Ionic Strength Adjuster: 0.1 M KCl.

Protocol:

  • Preparation: Dissolve 10 mg of Q3C in 50 mL of the specific Methanol/Water mixture containing 0.1 M KCl.

  • Acidification: Lower pH to ~1.5 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.1 M NaOH under inert gas (N₂) purge to prevent CO₂ absorption. Record pH vs. volume added.

  • Data Processing: Calculate apparent pKa (

    
    ) for each solvent ratio using the Bjerrum method.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). The y-intercept represents the aqueous pKa.
Spectrophotometric Determination (UV-Metric)

Objective: Determine pKa values for sparingly soluble derivatives by monitoring shifts in UV absorbance maxima (


).

Protocol:

  • Stock Solution: Prepare a 100 µM stock of Q3C in methanol.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 7.0 (0.5 pH unit increments) with constant ionic strength (I=0.1 M).

  • Measurement: Dilute stock 1:100 into each buffer. Measure UV-Vis spectra (200–400 nm).

  • Analysis: Identify isosbestic points. Plot Absorbance at

    
     vs. pH. The inflection points of the sigmoidal curve correspond to pKa values.
    
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Q3C Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1 mM? SolubilityCheck->Decision Potentiometry Method A: Potentiometric Titration (Standard Aqueous) Decision->Potentiometry Yes CoSolvent Method B: Yasuda-Shedlovsky (MeOH/Water Extrapolation) Decision->CoSolvent No (Moderate) UVMetric Method C: UV-Metric Titration (Spectrophotometry) Decision->UVMetric No (Very Low) DataAnalysis Data Analysis (Bjerrum / Henderson-Hasselbalch) Potentiometry->DataAnalysis CoSolvent->DataAnalysis UVMetric->DataAnalysis Result Thermodynamic pKa Values DataAnalysis->Result

Caption: Decision tree for selecting the appropriate pKa determination method based on compound solubility.

Implications for Drug Development

Solubility and Formulation

The solubility of Q3C is pH-dependent, exhibiting a "U-shaped" profile typical of zwitterions.

  • Minimum Solubility: Occurs at the isoelectric point (pH ~3.5).

  • Formulation Strategy: To ensure solution stability, formulations must be buffered significantly away from the pI (e.g., pH > 6.0 or pH < 2.0).

Permeability and LogD

The distribution coefficient (LogD) varies with pH.

  • Stomach (pH 1-2): Cationic form predominates. Permeability is limited by charge, but solubility is high.

  • Intestine (pH 6-7): Anionic form predominates. While anions generally have lower passive permeability than neutrals, the lipophilic aromatic ring of Q3C facilitates membrane interaction.

  • Zwitterionic Window: At pH 3-4, the net neutral zwitterion may exhibit unique permeability characteristics via paracellular pathways or specific transporters.

References

  • Sigma-Aldrich. 3-Quinolinecarboxylic acid Product Specification and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80971, Quinoline-3-carboxylic acid. Retrieved from

  • Williams, R. pKa Data Compiled by R. Williams: pKa Values of Quinoline and Carboxylic Acids. Organic Chemistry Data. Retrieved from

  • ChemScene. Quinoline-3-carboxylic acid MSDS and Chemical Properties. Retrieved from

  • Barbosa, J., et al. Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis. Analytica Chimica Acta (2002).[3][8] (Contextual reference for derivative methods). Retrieved from

Sources

Technical Guide: Sourcing and Synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Market Reality

4-Bromo-8-chloroquinoline-3-carboxylic acid is a highly specialized heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and antibacterial agents.

Market Status: Unlike common reagents, this specific acid is not a standard catalog item for immediate shipment from major distributors (e.g., Sigma-Aldrich, Enamine). It is classified as a "Make-on-Demand" or "Custom Synthesis" product.

Strategic Recommendation: For researchers requiring <100g, the most time-efficient and cost-effective strategy is not to source the final acid directly, but to acquire the commercially available precursor Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (CAS 73987-37-8) and perform a two-step functional group interconversion (FGI).

Part 2: Chemical Profile & Supply Chain Landscape

Target Compound Identity
ParameterDetails
Target Name 4-Bromo-8-chloroquinoline-3-carboxylic acid
Core Scaffold Quinoline-3-carboxylic acid
Key Functionality C4-Bromo (Electrophile), C8-Chloro (Lipophilic/Metabolic blocker), C3-Acid (Linker)
Availability Low / Custom Synthesis Only
The Commercial Precursor (The "Smart" Buy)

The ethyl ester derivative with a 4-hydroxyl group is the industry-standard starting material. It is stable, widely stocked, and significantly cheaper.

ParameterDetails
Precursor Name Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
CAS Number 73987-37-8
Molecular Weight 251.67 g/mol
Typical Purity ≥ 95%
Stock Status Available (Global Warehouses)
Supplier & Pricing Analysis (Precursor: CAS 73987-37-8)

Prices are estimated based on Q1 2026 spot checks and may vary by region.

Supplier TierVendor ExamplesPack SizeEst. Price (USD)Lead Time
Global Distributors BLD Pharm, Combi-Blocks1 g$40 - $601-3 Days
Bulk/Wholesale CymitQuimica, Guidechem25 g$180 - $2505-10 Days
Aggregators MolPort, eMolecules5 g$100 - $1401-2 Weeks

Procurement Note: Always verify the CAS 73987-37-8 when ordering. Do not confuse with the 6-chloro isomer (CAS 25771-89-5).

Part 3: Technical Core – Synthesis & Protocols

To obtain the target acid from the commercial precursor, a validated two-step protocol is required. The 4-hydroxyl group is converted to a 4-bromo group using phosphorus oxybromide (POBr₃), followed by ester hydrolysis.

Validated Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Precursor Start: Ethyl 8-chloro-4-hydroxy quinoline-3-carboxylate (CAS 73987-37-8) Step1 Step 1: Bromination Reagent: POBr3 / Toluene Temp: 110°C Precursor->Step1 Dehydration/Sub Intermediate Intermediate: Ethyl 4-bromo-8-chloro quinoline-3-carboxylate (CAS 927800-77-9) Step1->Intermediate Yield: ~75-85% Step2 Step 2: Hydrolysis Reagent: LiOH / THF / H2O Temp: RT Intermediate->Step2 Saponification Final Target: 4-Bromo-8-chloro quinoline-3-carboxylic acid Step2->Final Yield: ~90%

Caption: Two-step synthesis route from commercial precursor to target acid.

Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 4-bromo-8-chloroquinoline-3-carboxylate[1][2]
  • Rationale: Direct bromination of the acid is difficult due to solubility and decarboxylation risks. Brominating the ester is the standard industry practice.

  • Reagents: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (1.0 eq), Phosphorus oxybromide (POBr₃, 1.5 eq), Toluene (anhydrous).

  • Protocol:

    • Suspend the starting material (CAS 73987-37-8) in anhydrous toluene under inert atmosphere (N₂ or Ar).

    • Add POBr₃ portion-wise at room temperature (Exothermic reaction: handle with care).

    • Heat the mixture to reflux (110°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.

    • Workup: Cool to 0°C. Quench carefully by pouring onto crushed ice/NaHCO₃ mixture (Warning: POBr₃ reacts violently with water). Extract with Ethyl Acetate (3x).

    • Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

    • Expected Product: Ethyl 4-bromo-8-chloroquinoline-3-carboxylate (CAS 927800-77-9).[3][4]

Step 2: Hydrolysis to 4-Bromo-8-chloroquinoline-3-carboxylic acid
  • Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for sensitive substrates to prevent nucleophilic displacement of the 4-Bromo group.

  • Reagents: Intermediate Ester (1.0 eq), LiOH·H₂O (2.0 eq), THF/Water (3:1).

  • Protocol:

    • Dissolve the intermediate ester in THF/Water.

    • Add LiOH·H₂O and stir at room temperature for 4–16 hours.

    • Monitor consumption of ester by TLC.

    • Workup: Carefully acidify the reaction mixture to pH ~3-4 using 1N HCl. The product often precipitates as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Validation: Verify structure via ¹H NMR (DMSO-d₆) and LCMS.

Part 4: Procurement Strategy Decision Tree

Researchers should follow this logic to optimize budget and timeline.

ProcurementLogic Start Need 4-Bromo-8-chloro quinoline-3-carboxylic acid CheckQty Quantity Required? Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale MedScale 1 g - 100 g CheckQty->MedScale LargeScale > 1 kg CheckQty->LargeScale CustomSynth Order Custom Synthesis (Cost: High, Lead: 4-8 weeks) SmallScale->CustomSynth If time > money InHouse Buy Precursor (CAS 73987-37-8) & Synthesize In-House (Cost: Low, Lead: 1 week) MedScale->InHouse Recommended CRO Contract CRO for Scale-up (Cost: Medium, Lead: 8-12 weeks) LargeScale->CRO Process Dev Needed

Caption: Decision matrix for sourcing based on scale and resource availability.

References

  • ChemicalBook. Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate (CAS 73987-37-8) Supplier Data. Retrieved from .

  • GuideChem. 4-Bromo-8-chloroquinoline-3-carboxylic acid ethyl ester (CAS 927800-77-9) Record. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735364 (8-Bromo-4-hydroxyquinoline-3-carboxylic acid - Analogous Chemistry). Retrieved from .[5]

  • CymitQuimica. Catalog Entry for Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate. Retrieved from .

  • Fisher Scientific. Safety Data Sheet (SDS) for Bromo-chloroquinoline derivatives. Retrieved from .

Sources

Methodological & Application

synthesis of 4-Bromo-8-chloroquinoline-3-carboxylic acid from 2-amino-3-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Optimization of 4-Bromo-8-chloroquinoline-3-carboxylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 4-haloquinoline-3-carboxylic acid scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical precursor for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of kinase inhibitors and anti-infective agents.

This application note details the robust, four-step synthesis of 4-bromo-8-chloroquinoline-3-carboxylic acid starting from 2-amino-3-chlorobenzoic acid . While one could theoretically start from 2-chloroaniline, utilizing the anthranilic acid derivative (2-amino-3-chlorobenzoic acid) offers distinct strategic advantages [2]. It is a stable, crystalline solid with lower toxicity, and its carboxyl group acts as a traceless directing group. During the high-temperature Gould-Jacobs cyclization, the thermal extrusion of CO₂ (in situ decarboxylation) ensures exclusive regioselectivity, locking the cyclization to form the 8-chloroquinoline architecture without the risk of forming regioisomeric mixtures [1].

Mechanistic Causality in Synthesis

To ensure a self-validating and reproducible workflow, it is critical to understand the physicochemical causality behind the chosen reagents and conditions:

  • Condensation (Step 1): The nucleophilic addition-elimination of the aniline amine onto diethyl ethoxymethylenemalonate (EMME) is performed neat. Operating without a solvent at 110 °C drives the equilibrium forward by allowing the continuous evaporative removal of the ethanol byproduct.

  • Decarboxylative Cyclization (Step 2): Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is utilized because it provides exceptional thermal stability up to 400 °C. The 250 °C reaction temperature provides the immense activation energy required to overcome the steric hindrance of the ortho-chloro group, driving both the loss of CO₂ and the electrophilic aromatic substitution required to close the 4-hydroxyquinoline ring.

  • Bromination (Step 3): Phosphorus oxybromide (POBr₃) is selected over PBr₃ to convert the tautomeric 4-quinolone to the 4-bromoquinoline. The addition of catalytic DMF is a critical expert intervention; it generates a highly electrophilic bromo-Vilsmeier-Haack intermediate that rapidly activates the C4-oxygen, facilitating nucleophilic displacement by bromide ions and preventing the formation of unreactive poly-phosphorus adducts [3].

  • Ester Hydrolysis (Step 4): Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent provides mild saponification conditions. This is strictly required to prevent the nucleophilic aromatic substitution (SₙAr) of the highly activated 4-bromo or 8-chloro substituents, which would inevitably occur if harsher bases (like NaOH at reflux) were deployed.

Workflow Visualization

SynthesisWorkflow A 2-Amino-3-chlorobenzoic acid (Starting Material) B Step 1: Condensation EMME, 110 °C A->B C Intermediate 1: Diethyl (((2-carboxy-3-chlorophenyl) amino)methylene)malonate B->C D Step 2: Decarboxylative Cyclization Dowtherm A, 250 °C C->D E Intermediate 2: Ethyl 8-chloro-4-hydroxyquinoline -3-carboxylate D->E F Step 3: Bromination POBr3, DMF (cat.), 100 °C E->F G Intermediate 3: Ethyl 4-bromo-8-chloroquinoline -3-carboxylate F->G H Step 4: Hydrolysis LiOH, THF/H2O, then HCl G->H I Target Compound: 4-Bromo-8-chloroquinoline -3-carboxylic acid H->I

Figure 1: Synthetic workflow from 2-amino-3-chlorobenzoic acid to the target quinoline scaffold.

Quantitative Reaction Parameters & Analytical Checkpoints

To maintain a self-validating system, verify the completion of each step using the quantitative markers provided in the table below.

StepReaction TypeReagents & ConditionsTarget YieldKey Analytical Marker (LC-MS / NMR)
1 CondensationEMME (1.1 eq), 110 °C, 2 h85–90%m/z [M+H]⁺ 342.1; Loss of Ar-NH₂ protons (~6.5 ppm)
2 Decarboxylative CyclizationDowtherm A (10 vol), 250 °C, 1 h65–75%m/z [M+H]⁺ 252.0; Appearance of quinolone C2-H (~8.6 ppm)
3 BrominationPOBr₃ (2.5 eq), DMF (0.1 eq), 100 °C, 3 h70–80%m/z [M+H]⁺ 313.9/315.9 (Classic 1:1 Br isotope pattern)
4 Ester HydrolysisLiOH (3.0 eq), THF/H₂O, RT, 4 h>90%m/z [M-H]⁻ 283.9; Disappearance of ethyl ester signals

Experimental Protocols

Step 1: Preparation of Diethyl (((2-carboxy-3-chlorophenyl)amino)methylene)malonate
  • Charge a dry 250 mL round-bottom flask with 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol, 1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (13.8 g, 64.1 mmol, 1.1 eq).

  • Equip the flask with a short-path distillation head to allow the escape of ethanol.

  • Heat the neat mixture to 110 °C under a nitrogen atmosphere. The solid will melt into a homogeneous liquid. Stir for 2 hours.

  • Cool the mixture to 50 °C and add 50 mL of diisopropyl ether. Triturate until a crystalline solid forms.

  • Filter the solid, wash with cold hexanes, and dry under vacuum to afford Intermediate 1.

Step 2: Preparation of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate
  • In a 500 mL three-neck flask equipped with a reflux condenser and a Dean-Stark trap, heat 100 mL of Dowtherm A to 250 °C.

  • Carefully add Intermediate 1 (15.0 g) portion-wise over 15 minutes to the hot solvent. Caution: Rapid evolution of CO₂ gas and ethanol vapor will occur.

  • Maintain the temperature at 250 °C for 1 hour. The reaction mixture will darken significantly.

  • Remove the heat source and allow the mixture to cool to 70 °C.

  • Slowly pour the mixture into 300 mL of vigorously stirred hexanes. The product will precipitate as a tan solid.

  • Filter the precipitate, wash extensively with hexanes to remove residual Dowtherm A, and dry under high vacuum to yield Intermediate 2 [4].

Step 3: Preparation of Ethyl 4-bromo-8-chloroquinoline-3-carboxylate
  • Suspend Intermediate 2 (8.0 g, 31.8 mmol, 1.0 eq) in 40 mL of anhydrous toluene in a dry flask.

  • Add POBr₃ (22.8 g, 79.5 mmol, 2.5 eq) followed by anhydrous DMF (0.25 mL, 0.1 eq).

  • Heat the reaction mixture to 100 °C for 3 hours. The suspension will gradually turn into a dark, homogeneous solution as the Vilsmeier-driven halogenation proceeds.

  • Cool the mixture to 0 °C. Carefully quench by dropwise addition of the mixture into 200 g of crushed ice.

  • Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃.

  • Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via short silica plug (DCM/Hexanes) if necessary to afford Intermediate 3.

Step 4: Preparation of 4-Bromo-8-chloroquinoline-3-carboxylic acid
  • Dissolve Intermediate 3 (7.5 g, 23.8 mmol) in 60 mL of a 3:1 mixture of THF and deionized water.

  • Add LiOH·H₂O (3.0 g, 71.4 mmol, 3.0 eq) in one portion.

  • Stir the biphasic mixture vigorously at room temperature (20–25 °C) for 4 hours. Monitor via LC-MS to ensure complete consumption of the ester without degradation of the halogen substituents.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous phase to 0 °C and slowly acidify with 1M HCl until the pH reaches 2–3. A dense white/pale-yellow precipitate will form.

  • Collect the target API scaffold by vacuum filtration, wash with ice-cold water (2 × 20 mL), and dry to constant weight in a vacuum oven at 50 °C.

References

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI (Molecules) URL: [Link]

  • Title: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Gould-Jacobs reaction protocol for 8-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Gould-Jacobs Protocol for the Synthesis of 8-Chloroquinoline Derivatives

Introduction & Mechanistic Rationale

The Gould-Jacobs reaction is a premier synthetic pathway for constructing 4-hydroxyquinoline and 4-quinolone architectures, which are privileged scaffolds in antimalarial, antibacterial, and anticancer drug discovery[1]. Synthesizing 8-chloroquinoline derivatives requires the strategic use of 2-chloroaniline as the starting material.

Regioselectivity & Causality: In classical Gould-Jacobs cyclizations of meta-substituted anilines, mixtures of regioisomers often form due to cyclization occurring at either available ortho position[2]. However, utilizing 2-chloroaniline inherently programs the regioselectivity of the reaction. The ortho-chloro group sterically and electronically blocks one of the ortho positions on the aniline ring. Consequently, the high-energy 6π-electrocyclization is forced to proceed exclusively at the unsubstituted ortho position (C6 of the original aniline), yielding the pure 8-chloroquinoline derivative[2]. Furthermore, the final 8-chloro-4-hydroxyquinoline product exists in a tautomeric equilibrium with its 4-quinolone form, heavily favoring the 4-oxo-1,4-dihydroquinoline state in polar environments[3].

Reaction Pathway & Workflow

The protocol operates through a self-validating four-step cascade: Condensation, Thermal Cyclization, Saponification, and Decarboxylation[4].

GouldJacobs Step1 1. Condensation 2-Chloroaniline + DEEM Int1 Anilidomethylenemalonate Intermediate Step1->Int1 -EtOH (120°C) Step2 2. Thermal Cyclization (MW, 250°C) Int1->Step2 Int2 8-Chloro-4-oxo-1,4-dihydroquinoline- 3-carboxylate Step2->Int2 6π Electrocyclization -EtOH Step3 3. Saponification (NaOH, Reflux) Int2->Step3 Int3 8-Chloro-4-oxo-1,4-dihydroquinoline- 3-carboxylic acid Step3->Int3 +H2O / H+ Workup Step4 4. Decarboxylation (Thermal, -CO2) Int3->Step4 Product 8-Chloro-4-hydroxyquinoline (Target Scaffold) Step4->Product -CO2 (>250°C)

Figure 1: Stepwise Gould-Jacobs mechanistic pathway for 8-chloro-4-hydroxyquinoline synthesis.

Experimental Design & Optimization Data

The most critical and failure-prone step is the thermal cyclization. The high activation energy required for the benzannulation typically demands temperatures exceeding 250 °C[1]. Prolonged exposure to such extreme heat in conventional setups often triggers premature decarboxylation and extensive tar formation[5]. Transitioning to a microwave-assisted protocol dramatically enhances the yield and purity profile[6].

Cyclization MethodReagents / SolventTemp (°C)TimeYield (%)Purity (LC-MS)
Conventional Heating Diphenyl ether25045-60 min55-65%~85% (Tar impurities)
Microwave-Assisted Diphenyl ether2507-10 min82-88%>95%
Eaton's Reagent Neat (Eaton's)80-1002-4 hrs70-80%>90%

Table 1: Optimization of cyclization conditions for 8-chloroquinoline intermediates.

Step-by-Step Methodologies (Self-Validating Protocols)

Phase 1: Condensation

  • Objective: Synthesize diethyl 2-(((2-chlorophenyl)amino)methylene)malonate.

  • Causality: Nucleophilic attack of the 2-chloroaniline amine on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) displaces an ethoxy group. Heating drives off the ethanol byproduct, shifting the equilibrium entirely to the right[1][4].

  • Equip a 100 mL round-bottom flask with a short-path distillation head.

  • Combine 2-chloroaniline (1.0 eq, 10 mmol) and DEEM (1.1 eq, 11 mmol).

  • Heat the neat mixture to 120-130 °C using an oil bath for 1.5 to 2 hours[1].

  • In-Process Control (IPC): Observe the distillation head. The continuous condensation and collection of ethanol (b.p. 78 °C) physically validates the reaction's progress.

  • Validation: Once ethanol evolution ceases, analyze via TLC (Hexane:EtOAc 8:2). The disappearance of the aniline spot confirms completion. Remove residual ethanol under reduced pressure to yield a viscous oil or low-melting solid.

Phase 2: Microwave-Assisted Thermal Cyclization

  • Objective: Form ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Causality: Microwave irradiation directly couples with the molecular dipoles of the intermediate, providing instantaneous, homogeneous heating. This rapid energy transfer overcomes the 6π-electrocyclization barrier in minutes, preventing the degradation pathways associated with prolonged convective heating[5][6].

  • Transfer the crude anilidomethylenemalonate intermediate (approx. 10 mmol) into a 20 mL microwave-safe vial.

  • Add diphenyl ether (10 mL) as an inert, high-boiling heat sink. Seal the vial with a crimp cap[1].

  • Irradiate in a dedicated microwave reactor at 250 °C for 7-10 minutes[6].

  • Cool the vial rapidly to room temperature using compressed air cooling.

  • Validation: Pour the reaction mixture into 50 mL of ice-cold hexanes. The drastic polarity shift forces the quinoline product to crash out as a precipitate. Filter and wash thoroughly with hexanes to remove all diphenyl ether.

Phase 3: Saponification

  • Objective: Hydrolyze the ester to 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • Causality: The highly stable conjugated ester requires strong basic conditions to undergo nucleophilic acyl substitution[1].

  • Suspend the isolated ester in 30 mL of 10% (w/v) aqueous NaOH.

  • Reflux the mixture at 100 °C for 2 hours until the suspension turns into a clear solution (indicating the formation of the water-soluble sodium carboxylate salt)[1].

  • Cool the solution to 0 °C in an ice bath.

  • Validation: Slowly acidify with concentrated HCl dropwise until the pH reaches 2-3. The sudden protonation neutralizes the salt, causing the immediate, dense precipitation of the carboxylic acid[1]. Filter and dry under vacuum.

Phase 4: Decarboxylation

  • Objective: Yield the final 8-chloro-4-hydroxyquinoline.

  • Causality: Thermal extrusion of CO₂ is facilitated by the electron-withdrawing nature of the adjacent quinolone core.

  • Suspend the carboxylic acid in 10 mL of diphenyl ether in a round-bottom flask equipped with a reflux condenser.

  • Heat to 250 °C for 1-2 hours[3][4].

  • IPC: The reaction is accompanied by vigorous bubbling (CO₂ gas evolution). The cessation of bubbling serves as a macroscopic visual cue that decarboxylation is complete.

  • Cool to room temperature, precipitate the final product with hexanes, filter, and recrystallize from ethanol to achieve >98% purity.

References

1.4, wikipedia.org 2. 1, benchchem.com 3.2, nih.gov 4.6, mdpi.com 5.3, rsc.org 6.5, benchchem.com

Sources

Suzuki-Miyaura coupling conditions for 4-bromoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of 4-Bromoquinoline Derivatives

Abstract

The functionalization of the quinoline scaffold at the C4 position is a critical transformation in the synthesis of antimalarial, anticancer, and antibacterial agents. While 4-bromoquinoline is highly reactive toward oxidative addition due to the electron-deficient nature of the pyridine ring, it presents unique challenges: catalyst poisoning via N-coordination and steric hindrance from the peri-hydrogen at C5. This guide provides optimized protocols to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insights & Challenges

To master this reaction, one must understand the specific behavior of the 4-bromoquinoline substrate within the catalytic cycle.

The "Peri-Effect" and N-Poisoning

Unlike 3-bromoquinoline, the 4-isomer is sterically encumbered by the hydrogen atom at the C5 position (the "peri-position"). This steric clash can retard the reductive elimination step, leading to side reactions. Furthermore, the quinoline nitrogen (N1) is a competent ligand that can displace phosphines, forming inactive Palladium-Nitrogen complexes (catalyst poisoning).

Key Success Factors:

  • Ligand Bulk: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to sterically preclude N-coordination and force reductive elimination.

  • Base Selection: 4-bromoquinoline is prone to hydrolysis (forming 4-quinolone) under harsh basic conditions. Mild bases or anhydrous conditions are preferred for sensitive substrates.

Visualizing the Pathway

The diagram below illustrates the standard catalytic cycle versus the "Off-Cycle" trap caused by N-coordination.

SuzukiMechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + 4-Bromoquinoline Trap CATALYST TRAP (N-Coordination) OxAdd->Trap Low Steric Ligand (PPh3) TransMet Transmetallation (Boronic Acid enters) OxAdd->TransMet Bulky Ligand (XPhos) Trap->Pd0 Reversible (Slow) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Figure 1. The catalytic cycle highlighting the competitive N-coordination trap (Red) which is mitigated by bulky ligands.

Optimization Strategy: The "Art" of the Reaction

Before proceeding to the protocols, use this decision matrix to select the best conditions for your specific coupling partner.

DecisionTree Start Start: 4-Bromoquinoline + Boronic Acid PartnerType Coupling Partner Type? Start->PartnerType Simple Simple Aryl (Phenyl, Tolyl) PartnerType->Simple Hetero Heteroaryl / Hindered (2-Pyridyl, ortho-subst) PartnerType->Hetero Unstable Unstable Boronic Acid (2-Furan, 2-Pyrrole) PartnerType->Unstable ProtA PROTOCOL A (Pd(dppf)Cl2 / Na2CO3) Simple->ProtA ProtB PROTOCOL B (XPhos Pd G3 / K3PO4) Hetero->ProtB ProtC PROTOCOL C (Anhydrous / CsF) Unstable->ProtC

Caption: Figure 2. Decision tree for selecting the optimal experimental protocol based on coupling partner characteristics.

Standardized Protocols

Protocol A: General Purpose (Robust)

Best for: Simple aryl boronic acids, initial screening.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3–5 mol%)

  • Base: 2M Na2CO3 (aq) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a reaction vial with 4-bromoquinoline (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl2·DCM (25 mg, 0.03 mmol).

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed 1,4-Dioxane (8 mL) and 2M Na2CO3 (2 mL).

  • Heat to 90°C for 4–16 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na2SO4 and concentrate.

Why it works: The bidentate dppf ligand has a large bite angle, which helps stabilize the Pd complex against N-poisoning better than PPh3, while being cheaper than Buchwald ligands.

Protocol B: High-Performance (Sterically Demanding)

Best for: Heteroaryl boronic acids, ortho-substituted partners, or if Protocol A fails.

Reagents:

  • 4-Bromoquinoline (1.0 equiv)

  • Boronic acid/ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%) (Alternatively: Pd(OAc)2 + XPhos)

  • Base: K3PO4 (0.5 M in water) (2.0 equiv)

  • Solvent: THF or Toluene (0.1 M)

Procedure:

  • Charge vial with substrate, boronic partner, and XPhos Pd G3 precatalyst.

  • Evacuate/backfill with Argon.

  • Add THF (degassed) and aqueous K3PO4.

  • Heat to 60–80°C . (Note: This system is active enough to often run at lower temperatures, reducing side reactions).

  • Monitor via LCMS.

Why it works: XPhos is a bulky biaryl phosphine. Its size prevents the quinoline nitrogen from binding to the Pd center. The "G3" precatalyst ensures a defined source of active Pd(0) without the induction period associated with Pd(OAc)2 reduction.

Troubleshooting & Optimization Data

Common Failure Modes:

IssueObservation (LCMS/TLC)Root CauseSolution
No Reaction Starting material (SM) intactCatalyst poisoning (N-binding)Switch to Protocol B (XPhos/SPhos). Increase temp to 100°C.
Protodehalogenation Mass = SM minus Br, plus HHydride transfer from solventSwitch to Toluene (non-protic). Use anhydrous conditions.
Hydrolysis Mass = SM minus Br, plus OH (Quinolone)Hydroxide attack at C4Use weaker base (K2CO3) or anhydrous base (Cs2CO3).
Homocoupling Dimer of Boronic AcidOxidative couplingDegas solvents thoroughly (O2 promotes this). Add boronic acid slowly.[2]

Comparative Ligand Performance (Representative Data): Reaction: 4-Bromoquinoline + 2-Methylphenylboronic acid (Steric challenge)

LigandYield (%)Notes
PPh3< 20%Stalled conversion; catalyst poisoning.
dppf65%Good, but slow.
XPhos 92% Excellent conversion; fast kinetics.
SPhos88%Very good; alternative to XPhos.

Safety & Handling

  • 4-Bromoquinoline: Irritant. Avoid inhalation.

  • Palladium Catalysts: Pd-G3 precatalysts can be sensitive to heat in solid form; store in the fridge.

  • Residual Metals: Quinolines avidly bind Pd. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or activated carbon) during workup to meet purity standards.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Link

Sources

Application Notes & Protocols for the Esterification of Quinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoline-3-Carboxylic Acid Esters

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Quinoline-3-carboxylic acid, in particular, is a key intermediate in the synthesis of many pharmacologically active compounds. The esterification of its carboxylic acid group is a crucial transformation, as it allows for the modulation of key physicochemical properties such as lipophilicity, solubility, and metabolic stability. This, in turn, can significantly impact the bioavailability and efficacy of potential drug candidates.

This comprehensive guide provides an in-depth exploration of various methodologies for the esterification of the carboxylic group of quinoline-3-carboxylic acid. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and discuss the nuances of experimental choices, empowering researchers to select and optimize the most suitable strategy for their specific synthetic goals.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and cost-effective method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[3][4]

Causality of Experimental Choices:

A primary consideration when applying the Fischer-Speier method to quinoline-3-carboxylic acid is the basicity of the quinoline nitrogen. The nitrogen atom can be protonated by the strong acid catalyst, which can potentially reduce the reactivity of the carboxylic acid and lead to lower yields.[5] To overcome this, a larger excess of the alcohol and a sufficient amount of the acid catalyst are typically employed to ensure the protonation of the carbonyl oxygen, which is the key step in activating the carboxylic acid for nucleophilic attack by the alcohol.[2][3]

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification RCOOH Quinoline-3-Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol (R'-OH) H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Quinoline-3-Carboxylate Ester Protonated_Ester->Ester - H+ H_plus_regen H+ (regenerated) Water H2O

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

Materials:

  • Quinoline-3-carboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve quinoline-3-carboxylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., 20-50 eq.).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the solution while stirring. Alternatively, bubble dry HCl gas through the solution for a few minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[7][8]

Causality of Experimental Choices:

The neutral reaction conditions of the Steglich esterification prevent the undesired protonation of the quinoline nitrogen. DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of N-acylurea, a common side product in carbodiimide-mediated couplings.[7] The choice of carbodiimide can influence the ease of purification; the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and can be easily removed by filtration, whereas the byproduct from EDC is water-soluble.[1]

Reaction Mechanism: Steglich Esterification

Steglich_Esterification RCOOH Quinoline-3-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP ROH Alcohol (R'-OH) Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP Ester Quinoline-3-Carboxylate Ester Acyl_DMAP->Ester + R'-OH DCU Dicyclohexylurea (DCU) Mitsunobu_Reaction RCOOH Quinoline-3-Carboxylic Acid Ester Quinoline-3-Carboxylate Ester RCOOH->Ester + Alkoxyphosphonium ROH Alcohol (R'-OH) PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + R'-OH Ph3PO Ph3PO Reduced_DEAD Reduced DEAD

Sources

Application Notes & Protocols for the Synthesis of Amide Derivatives from 4-Bromo-8-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Quinoline-3-Carboxamides in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the quinoline-3-carboxamide moiety is a key pharmacophore found in molecules targeting critical cellular pathways.[1][3] Derivatives of this class have been investigated as potent inhibitors of enzymes like ATM kinase, a crucial mediator in the DNA damage response (DDR) pathway, making them promising candidates for sensitizing cancer cells to radiation and chemotherapy.[4][5]

This guide provides a detailed technical overview and field-proven protocols for the synthesis of novel amide derivatives starting from 4-Bromo-8-chloroquinoline-3-carboxylic acid. We will explore two primary, robust synthetic routes: the formation of an intermediate acyl chloride and the direct amide coupling using carbodiimide-based reagents. The causality behind experimental choices, troubleshooting, and characterization will be explained to equip researchers in drug development with a comprehensive and practical framework.

Foundational Synthetic Strategy: Overcoming the Challenge of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is deceptively challenging. The primary obstacle is a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid.[6] This forms a highly unreactive ammonium carboxylate salt, which requires high temperatures (often >160 °C) to dehydrate and form the amide, conditions that are incompatible with many functionalized molecules.[6][7]

Therefore, the most common and effective strategy is to activate the carboxylic acid.[8][9] This process involves converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This can be achieved through several methods, which we will detail in the subsequent protocols.

G cluster_start Starting Material cluster_pathways Activation & Coupling Pathways cluster_intermediate Reactive Intermediate cluster_final Final Product Start 4-Bromo-8-chloroquinoline- 3-carboxylic acid AcylChloride Protocol 1: Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) Start->AcylChloride CouplingReagent Protocol 2: Direct Coupling Reagent (e.g., EDC, DCC) Start->CouplingReagent Intermediate Activated Carboxylic Acid (Acyl Chloride or O-Acylisourea ester) AcylChloride->Intermediate Harsh Conditions CouplingReagent->Intermediate Mild Conditions Product Target Amide Derivative: 4-Bromo-8-chloroquinoline- 3-carboxamide Intermediate->Product Amine Primary or Secondary Amine (R₁R₂NH) Amine->Product Nucleophilic Attack caption Fig 1: General workflow for amide synthesis.

Caption: General workflow for amide synthesis.

Protocol 1: Acyl Chloride-Mediated Amide Synthesis

This method is a classic, highly effective approach that proceeds through a highly reactive acyl chloride intermediate.[10][11] The use of thionyl chloride (SOCl₂) or oxalyl chloride is common.[12][13] This protocol is particularly useful for less reactive amines but requires care due to the harshness and moisture sensitivity of the reagents.

Causality: Thionyl chloride converts the carboxylic acid into an acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the equilibrium towards the product. The resulting acyl chloride is a powerful electrophile that reacts readily with amines. A tertiary amine base (e.g., triethylamine or DIPEA) is added in the second step to neutralize the HCl generated during the amidation reaction, preventing the protonation and deactivation of the nucleophilic amine.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
4-Bromo-8-chloroquinoline-3-carboxylic acidStarting MaterialBenchChem
Thionyl Chloride (SOCl₂) or Oxalyl ChlorideActivating AgentSigma-Aldrich
Anhydrous Dichloromethane (DCM) or TolueneReaction SolventFisher Scientific
Desired Primary/Secondary Amine (R₁R₂NH)NucleophileCombi-Blocks
Triethylamine (Et₃N) or DIPEAAcid Scavenger (Base)Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous Work-upLabChem
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentVWR
Silica Gel (230-400 mesh)Chromatography Stationary PhaseSorbent Tech.
Step-by-Step Experimental Protocol

Step 1: Formation of the Acyl Chloride

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Bromo-8-chloroquinoline-3-carboxylic acid (1.0 eq).

  • Add anhydrous toluene or DCM (approx. 10 mL per mmol of acid).

  • Add a catalytic amount of anhydrous DMF (1-2 drops). This catalyzes the reaction.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 70-80 °C) for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting acid.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. This typically yields the crude acyl chloride as a solid, which should be used immediately in the next step.

Step 2: Amide Coupling

  • Re-dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL per mmol) and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirring acyl chloride solution at 0 °C.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

Work-up and Purification
  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Characterization
  • ¹H & ¹³C NMR: To confirm the structure and purity of the final compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FTIR Spectroscopy: To observe the characteristic amide C=O stretch (typically 1630-1680 cm⁻¹).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is one of the most frequently used methods in modern medicinal chemistry due to its mild reaction conditions and broad functional group tolerance.[8][9] It uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[6] An additive, such as 1-Hydroxybenzotriazole (HOBt), is crucial for suppressing side reactions and minimizing racemization if chiral centers are present.[9][14]

Causality: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15] This intermediate is susceptible to two pathways: direct attack by the amine (productive) or rearrangement to a stable N-acylurea byproduct (unproductive). The additive HOBt intercepts the O-acylisourea to form an active HOBt-ester.[9] This new intermediate is less reactive than the O-acylisourea but is not prone to rearrangement, and it reacts cleanly with the amine to form the desired amide, regenerating HOBt. The byproducts of EDC are water-soluble, simplifying purification.[14]

G Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea EDC EDC (Carbodiimide) EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester Interception by HOBt Urea_byproduct EDC-Urea (Byproduct) O_Acylisourea->Urea_byproduct forms with amide N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Unwanted Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide R-CO-NH-R' (Amide Product) HOBt_Ester->Amide Nucleophilic Attack HOBt_regen HOBt (Regenerated) HOBt_Ester->HOBt_regen released Amine R'-NH₂ (Amine) Amine->Amide caption Fig 2: Mechanism of EDC/HOBt mediated coupling.

Caption: Mechanism of EDC/HOBt mediated coupling.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
4-Bromo-8-chloroquinoline-3-carboxylic acidStarting MaterialBenchChem
EDC HydrochlorideCoupling ReagentChem-Impex
HOBt (1-Hydroxybenzotriazole)Additive/CatalystOakwood Chemical
Anhydrous Dimethylformamide (DMF)Reaction SolventSigma-Aldrich
Desired Primary/Secondary Amine (R₁R₂NH)NucleophileCombi-Blocks
Diisopropylethylamine (DIPEA)Non-nucleophilic BaseAcros Organics
Lithium Chloride (LiCl) Solution (5%)Aqueous Work-up (to remove DMF)LabChem
Ethyl AcetateExtraction SolventFisher Scientific
Step-by-Step Experimental Protocol
  • In a round-bottom flask, dissolve 4-Bromo-8-chloroquinoline-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (approx. 10 mL per mmol of acid).

  • Add DIPEA (2.0-3.0 eq) to the mixture. This maintains a basic pH, ensuring the amine remains deprotonated and nucleophilic.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

Work-up and Purification
  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Wash the organic layer extensively with 5% aqueous LiCl solution (3-4x) to remove the DMF solvent.[16]

  • Subsequently, wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel as described in Protocol 1.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive coupling reagent (hydrolyzed).2. Poor quality/wet solvents.3. Amine is not nucleophilic enough (e.g., electron-deficient anilines).1. Use fresh, high-quality coupling reagents.2. Ensure all solvents are anhydrous.3. Switch to the more reactive acyl chloride method (Protocol 1) or use a more powerful coupling agent like HATU.[9]
Multiple Spots on TLC 1. Formation of N-acylurea byproduct (in EDC coupling without HOBt).2. Incomplete reaction.3. Degradation of starting material or product.1. Ensure HOBt is used in Protocol 2.2. Increase reaction time or temperature slightly.3. Use milder conditions; ensure the reaction is run under an inert atmosphere.
Difficulty Removing Byproducts 1. Dicyclohexylurea (DCU) from DCC is poorly soluble.2. DMF is difficult to remove.1. If using DCC, filter the reaction mixture before work-up. Prefer EDC for its water-soluble urea byproduct.2. Use the recommended 5% LiCl wash during work-up to effectively remove DMF.[16]

Conclusion

The synthesis of amide derivatives from 4-Bromo-8-chloroquinoline-3-carboxylic acid is a critical step in the development of novel therapeutic agents. Both the acyl chloride and carbodiimide-mediated coupling methods provide reliable pathways to these valuable compounds. The choice of method depends on the specific properties of the amine substrate, functional group tolerance, and scalability. The acyl chloride method offers high reactivity suitable for challenging couplings, while the EDC/HOBt protocol provides a milder, more versatile alternative for sensitive and complex molecules. By understanding the mechanisms and practical considerations outlined in these protocols, researchers can efficiently synthesize and explore the therapeutic potential of this important class of molecules.

References

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC - Peptides. Retrieved from [Link]

  • Various Authors. (2025). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Perrin, C., & Wang, Y. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Retrieved from [Link]

  • Sheppard, T. D. (n.d.). Catalytic Amidation. Durham University. Retrieved from [Link]

  • Chemistry Steps. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Various Authors. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides. ResearchGate. Retrieved from [Link]

  • Lee, Y. R., & Kim, B. S. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 46(10), 1645-1648. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Furia, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1872–1879. Retrieved from [Link]

  • Ghorpade, D. V., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery, 18(11). Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 11(3). Retrieved from [Link]

  • Laha, J. K., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(8), 1011-1015. Retrieved from [Link]

  • Ghorpade, D. V., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. International Journal of Molecular Sciences, 22(8), 3959. Retrieved from [Link]

  • Various Authors. (2025). Quinolinone-3-carboxamide derivatives with potent biological activity. ResearchGate. Retrieved from [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(10), 1475-1478. Retrieved from [Link]

  • Zhang, Z., & Cernak, T. (2021). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. ChemRxiv. Retrieved from [Link]

  • Lee, et al. (2010). Methods for preparing amide derivatives. Google Patents (WO2010002075A1).
  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. Retrieved from [Link]

  • Rajput, P., & Sharma, A. (2018). Synthesis and biological importance of amide analogues. Journal of Drug Delivery and Therapeutics, 8(3), 22-30. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-8-Chloroquinoline-3-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 4-bromo-8-chloroquinoline-3-carboxylic acid , a critical scaffold in the development of antibacterial agents (fluoroquinolone analogs) and kinase inhibitors.

This guide focuses on the Gould-Jacobs reaction pathway, which is the industry standard for this scaffold, while addressing the specific yield-killing bottlenecks associated with the 4-bromo functionalization and the 8-chloro substituent effects.

Current Status: Operational Scope: Yield Optimization, Impurity Profiling, Protocol Standardization Target Molecule: 4-bromo-8-chloroquinoline-3-carboxylic acid

Process Overview & Logic Flow

The synthesis typically follows a 4-step linear sequence. Yield losses are most frequently observed during the thermal cyclization (Step 2) and the bromination/hydrolysis sequence (Steps 3-4) .

Master Workflow Diagram

SynthesisWorkflow Start Starting Materials (2-Chloroaniline + EMME) Step1 Step 1: Condensation (110-140°C, Removal of EtOH) Start->Step1 Intermediate1 Enamine Intermediate (Diethyl 2-((2-chlorophenyl)amino) methylenemalonate) Step1->Intermediate1 -EtOH Step2 Step 2: Gould-Jacobs Cyclization (250°C in Diphenyl Ether) Intermediate1->Step2 Thermal Closure Intermediate2 4-Hydroxy Scaffold (Ethyl 8-chloro-4-hydroxy quinoline-3-carboxylate) Step2->Intermediate2 -EtOH Step3 Step 3: Bromination (POBr3, Anhydrous) Intermediate2->Step3 Critical Yield Point Intermediate3 4-Bromo Ester (Ethyl 4-bromo-8-chloro quinoline-3-carboxylate) Step3->Intermediate3 Step4 Step 4: Hydrolysis (Acidic Conditions) Intermediate3->Step4 Final Target Product 4-Bromo-8-chloroquinoline- 3-carboxylic acid Step4->Final

Caption: Linear synthesis workflow via the Gould-Jacobs pathway highlighting the critical bromination bottleneck.

Critical Control Points & Protocols

Module A: The Cyclization (Constructing the Ring)

The Problem: The cyclization of 2-chloroaniline derivatives is sterically encumbered. Incomplete cyclization leads to "tarry" mixtures that are difficult to purify. The Fix: Temperature control is non-negotiable. The reaction requires


.[1]
  • Protocol Optimization:

    • Solvent: Use Diphenyl Ether (Dowtherm A) . It has the high boiling point required for this closure.

    • Procedure: Pre-heat the diphenyl ether to

      
      before adding the enamine intermediate.
      
    • Addition: Add the enamine dropwise (as a melt or concentrated solution) to the hot solvent. This ensures immediate cyclization and prevents polymerization of the intermediate at lower temperatures.

    • Workup: Cool to room temperature. The product (Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) typically precipitates. Dilute with hexane to maximize precipitation and filter. Do not distill the Dowtherm unless absolutely necessary; precipitation is cleaner.

Module B: The Bromination (The Yield Killer)

The Problem: Converting the 4-hydroxy group to 4-bromo using


 often results in low yields due to moisture sensitivity (formation of HBr) or incomplete conversion.
The Fix:  Use of Phase Transfer Catalysts or Vilsmeier-Haack conditions.
  • Protocol Optimization:

    • Reagent Quality: Ensure

      
       is fresh. If it is yellow/orange and sticky, it has hydrolyzed. It must be a free-flowing crystalline solid.
      
    • Solvent: Acetonitrile (

      
      ) or Toluene. Acetonitrile often provides cleaner profiles for quinolines.
      
    • Catalyst: Add 0.1 eq of DMF . This forms a Vilsmeier-like active species that activates the 4-OH more effectively than

      
       alone.
      
    • Stoichiometry: Use 1.5 - 2.0 equivalents of

      
      .
      
    • Quenching (Critical): Pour the reaction mixture onto ice/sodium bicarbonate . Do not add water to the reaction. The pH must be kept neutral to slightly basic during workup to prevent acid-catalyzed hydrolysis of the newly formed C-Br bond.

Module C: Hydrolysis (Preserving the Halogen)

The Problem: Standard base hydrolysis (NaOH/Reflux) can cause Nucleophilic Aromatic Substitution (


) , replacing your hard-won 4-bromo group with a hydroxyl group (reverting to starting material) or an ethoxy group.
The Fix:  Acidic Hydrolysis.
  • Protocol Optimization:

    • Reagents: Glacial Acetic Acid /

      
       (conc) mixture (4:1 ratio).
      
    • Temperature:

      
      . Monitor by TLC.[2][3][4]
      
    • Why? The 4-bromo position is deactivated towards nucleophilic attack in acidic media, whereas the ester hydrolysis proceeds via standard acyl-oxygen cleavage.

    • Alternative: If you must use base, use LiOH in THF/Water at room temperature. Avoid refluxing strong bases like NaOH or KOH.

Troubleshooting Decision Tree

Use this logic flow when yield is below 50%.

Troubleshooting Start Yield < 50% CheckStep Where is the loss? Start->CheckStep Step2Issue Step 2: Cyclization CheckStep->Step2Issue Dark Tar formed Step3Issue Step 3: Bromination CheckStep->Step3Issue Incomplete Conversion Q_Solvent Did product precipitate? Step2Issue->Q_Solvent Q_Purity Is POBr3 Orange/Sticky? Step3Issue->Q_Purity Action_Hexane Dilute with Hexane (1:1 ratio) Q_Solvent->Action_Hexane No Action_Temp Check Temp >250°C Ensure rapid addition Q_Solvent->Action_Temp Yes, but low yield Action_Replace Discard Reagent. Use fresh POBr3 Q_Purity->Action_Replace Yes Q_Hydrolysis Did 4-OH reappear? Q_Purity->Q_Hydrolysis No Action_Acid Switch to Acid Hydrolysis (AcOH/H2SO4) Q_Hydrolysis->Action_Acid Yes (SNAr occurred)

Caption: Diagnostic logic for identifying yield loss mechanisms in quinoline synthesis.

Quantitative Data & Benchmarks

Compare your results against these standard benchmarks to assess process health.

ParameterStep 1 (Enamine)Step 2 (Cyclization)Step 3 (Bromination)Step 4 (Hydrolysis)
Expected Yield > 90%60 - 75%70 - 85%85 - 95%
Appearance White/Off-white solidTan/Brown solidPale Yellow solidOff-white solid
Key Impurity Unreacted AnilinePolymer/Tar4-OH Starting Material4-OH (Hydrolysis)
TLC (

)
High (Non-polar)Low (Polar, H-bonding)High (Non-polar)Baseline (Acidic)
Critical Factor Removal of EthanolTemperature (

)
Moisture ControlpH Control

Frequently Asked Questions (FAQ)

Q1: Can I use


 followed by a bromide exchange (Finkelstein) to save money? 
A:  While 

is cheaper, the subsequent exchange of 4-Cl to 4-Br on a quinoline ring is difficult and often requires harsh conditions (HBr/Acetic Acid at high temp) that can degrade the carboxylic acid/ester. For high-value intermediates, direct bromination with

is more atom-efficient and higher yielding in the long run.

Q2: My cyclization reaction (Step 2) turns into a black solid that cannot be stirred. Why? A: This is "runaway polymerization." You likely added the enamine to the diphenyl ether at too low a temperature, or the concentration was too high.

  • Correction: Ensure the solvent is at a rolling boil (

    
    ) before addition. Add the starting material slowly.[5] Dilute the reaction mixture (use 10-15 volumes of solvent relative to solute).
    

Q3: Why is the 8-chloro position important? Does it affect reactivity? A: The 8-chloro substituent exerts an inductive withdrawing effect. This actually helps the final acidity of the carboxylic acid but can slightly deactivate the ring toward the initial cyclization. More importantly, it sterically blocks the 8-position, preventing side reactions there, but it makes the 4-position slightly more crowded.

Q4: Can I perform the hydrolysis (Step 4) before the bromination? A: Yes, you can hydrolyze the 4-hydroxy ester to the 4-hydroxy acid first. However, reacting a carboxylic acid with


 will convert the acid to an acid bromide  (

). You will then need a careful aqueous workup to hydrolyze the acid bromide back to the acid without touching the 4-bromo group. The ester-route described above protects the carboxylic acid functionality during the harsh halogenation step.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). "Optimization of Bromination of 8-Substituted Quinolines." BenchChem Technical Guides. Link

  • Organic Syntheses. (1941). "4-Hydroxyquinoline."[4][6][7][8][9][10] Organic Syntheses, Coll. Vol. 3, p.272. Link

  • Wolfson, A., et al. (2011). "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Chemical Reviews. Link

  • PubChem. (2025).[6] "8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester Compound Summary." National Center for Biotechnology Information. Link

Sources

The Solvation Clinic: Troubleshooting Quinoline-3-Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of quinoline-3-carboxylic acids (and their major subclass, the fluoroquinolones) in standard organic solvents.

This guide is designed to bypass generic advice. Instead, we will deconstruct the thermodynamic and structural causes of these solubility issues and provide field-proven, self-validating protocols to overcome them.

Part 1: The Mechanistic Origins of Insolubility

To solve a solubility problem, we must first understand the causality behind it. Quinoline-3-carboxylic acids possess two conflicting functional groups: a basic quinoline nitrogen and an acidic carboxylic acid.

  • Zwitterionic Character: In many environments, these molecules exist as zwitterions. The resulting electrostatic interactions create a highly stable, tightly packed crystal lattice.

  • Intermolecular Hydrogen Bonding: The carboxylic acid groups readily form strong dimers, while the heteroaromatic rings engage in robust π-π stacking.

Because the standard free energy of solvation must overcome this massive crystal lattice energy, non-polar solvents (like dichloromethane, hexane, or diethyl ether) simply lack the dielectric constant and hydrogen-bond accepting capacity required to dissolve the free base [1].

Part 2: Diagnostic FAQs

Q1: I am trying to dissolve my quinoline-3-carboxylic acid derivative in DMSO for an in vitro assay, but it remains a cloudy suspension. What is going wrong? A1: The issue is almost certainly moisture contamination. While anhydrous DMSO is an excellent polar aprotic solvent capable of disrupting the intermolecular hydrogen bonds of the quinoline core, water aggressively competes for these H-bonding sites. Even trace amounts of moisture in DMSO will drastically reduce the solubility of quinoline carboxylic acids [2]. The Fix: Always use fresh, strictly anhydrous DMSO stored over molecular sieves. If a suspension persists, gentle heating (up to 50°C) provides the necessary kinetic energy to break the lattice.

Q2: I need to perform a coupling reaction in dichloromethane (DCM), but my starting material won't dissolve. How can I force it into solution? A2: You cannot force the free acid into DCM without altering its physical chemistry. Instead, you must strategically disrupt the lattice. You have two options:

  • In-situ Salt Formation: Add a lipophilic base like tetrabutylammonium hydroxide (TBA-OH). The bulky TBA cation prevents crystal lattice re-formation, rendering the compound highly soluble in DCM.

  • Derivatization: If the free acid is not strictly required for the immediate next step, convert it to a methyl or ethyl ester. Masking the carboxylic acid eliminates H-bond dimerization, allowing solvation by weaker van der Waals forces.

Q3: How does the solubility of these compounds change across different polar organic solvents? A3: Solubility is highly dependent on the solvent's ability to stabilize the charged or polar domains of the molecule. For instance, in n-butanol, the solubilization process is endothermic and non-spontaneous, requiring energy to break the lattice [1]. Converting the compound to a hydrochloride salt significantly enhances solubility in polar organics like ethanol, though it remains poorly soluble in ketones like acetone [3].

Part 3: Quantitative Solubility Profiles

To guide your solvent selection, consider the following empirical data for common quinoline-3-carboxylic acid derivatives.

Table 1: Thermodynamic Solubility of Fluoroquinolone Free Bases in n-Butanol at 25°C [1]

CompoundConcentration (μg/mL)Molarity (M)Solubilization Enthalpy (ΔH)
Ciprofloxacin 77.502.01 × 10⁻⁴+17.82 kJ/mol (Endothermic)
Ofloxacin 162.504.50 × 10⁻⁴+11.78 kJ/mol (Endothermic)
Norfloxacin 225.007.05 × 10⁻⁴+9.48 kJ/mol (Endothermic)

Table 2: Solubility of Ciprofloxacin Hydrochloride Salt in Various Solvents at 20°C (293.15 K) [3]

SolventSolubility (mg/mL)Mole Fraction (x)
Water 17.8006.80 × 10⁻⁴
Ethanol 7.8609.57 × 10⁻⁴
2-Propanol 0.5150.819 × 10⁻⁴
Acetone 0.0950.144 × 10⁻⁴
Part 4: Self-Validating Solvation Protocols

Do not rely on trial and error. Use these validated methodologies to alter the physicochemical properties of your compound.

Protocol A: Synthesis of Hydrochloride Salts for Polar Organic Solubilization

Causality: Protonating the quinoline nitrogen disrupts the zwitterionic network and introduces a strong ion-dipole interaction with polar solvents, significantly lowering the energy barrier for dissolution [5].

  • Suspension: Suspend 1.0 mmol of the quinoline-3-carboxylic acid free base in 5.0 mL of anhydrous methanol.

  • Acidification: Dropwise, add 1.1 equivalents of 1M HCl in diethyl ether while stirring continuously at room temperature.

  • Validation Checkpoint: Observe the reaction vessel. The cloudy suspension should transition into a completely clear solution within 10-15 minutes. This visual clearance is your self-validating proof that the crystal lattice has been successfully disrupted.

  • Isolation: Slowly add 15 mL of cold, anhydrous diethyl ether to precipitate the newly formed hydrochloride salt. Filter under vacuum and dry. The resulting salt will now exhibit vastly improved solubility in ethanol and methanol [5].

Protocol B: Organic Salt / Ionic Liquid Formation for Broad-Spectrum Solubilization

Causality: Pairing the quinoline core with a biocompatible organic counter-ion (like methanesulfonate or gluconate) creates an Organic Salt/Ionic Liquid (OSIL) that prevents crystallization, vastly improving solubility in both aqueous and organic media [4].

  • Preparation: Dissolve the quinoline-3-carboxylic acid in a 2M ammonia solution to form the soluble anionic species.

  • Counter-ion Addition: Add a methanolic solution containing 1.2 equivalents of the desired counter-ion (e.g., choline hydroxide or cetylpyridinium chloride pre-treated with an ion-exchange column) [4].

  • Evaporation: Magnetically stir for 24 hours at room temperature, then evaporate the solvent using a rotary evaporator.

  • Validation Checkpoint: Dry in vacuo for 24 hours. The resulting product should present as an amorphous solid or viscous liquid (OSIL), confirming the destruction of the rigid crystal lattice.

Part 5: Solvation Strategy Workflow

Use the following decision matrix to determine the optimal path for solubilizing your specific quinoline-3-carboxylic acid derivative.

SolubilityWorkflow Start Insoluble Quinoline-3-Carboxylic Acid Decision1 Is free -COOH required for downstream application? Start->Decision1 Aprotic Use Polar Aprotic Solvents (Anhydrous DMSO/DMF) + Heat Decision1->Aprotic Yes SaltEster Derivatization Strategy Decision1->SaltEster No CheckSol Solubility Achieved? Aprotic->CheckSol Ester Synthesize Ester (Soluble in DCM/EtOAc) SaltEster->Ester Need Non-Polar Solvents AcidSalt Synthesize HCl/Mesylate Salt (Soluble in MeOH/EtOH/Water) SaltEster->AcidSalt Need Polar Organics TBASalt Form Lipophilic Salt (e.g., TBA salt) in situ CheckSol->TBASalt No Proceed Proceed with Assay/Reaction CheckSol->Proceed Yes TBASalt->Proceed Ester->Proceed AcidSalt->Proceed

Decision matrix for overcoming quinoline-3-carboxylic acid solubility issues in organic solvents.

References
  • Eboka, C. J., & Okeri, H. A. "Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol." Journal of Science and Practice of Pharmacy. 1

  • Selleck Chemicals. "Quinoline-4-carboxylic acid | CAS 486-74-8". Selleckchem. 2

  • "Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin." PATh. 3

  • "Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials." Sciforum. 4

  • "Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin." ACS Publications. 5

Sources

preventing hydrolysis of 4-bromo group during acidic workup

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting 4-Bromo Dehalogenation During Acidic Workup

Ticket ID: #BR-PYR-404 Status: Resolved / Guide Available Assigned Specialist: Senior Process Chemist

Triage: Is This Your Problem?

This guide is specifically designed for researchers observing the unexplained loss of a bromine atom from the 4-position of electron-deficient heterocycles (pyridines, quinolines, pyrimidines) during workup.

Diagnostic Checklist:

  • Substrate: You are working with a 4-bromo-heterocycle (e.g., 4-bromopyridine, 4-bromoquinoline, 4-bromo-1,8-naphthyridine).[1]

  • Condition: You exposed the reaction mixture to an acidic aqueous environment (HCl quench, acid wash, or low pH extraction).

  • Observation:

    • LCMS: You see a mass shift of -63 Da (loss of Br, gain of OH) or -65 Da (loss of HBr, gain of O, if observing the pyridone tautomer).

    • NMR: A significant upfield shift of the ring protons adjacent to the C4 position (loss of the deshielding Br).

    • Yield: The crude material contains a highly polar, water-soluble solid that does not extract into organic solvents (the pyridone byproduct).

Root Cause Analysis: The Mechanism

The "Activated Electrophile" Trap Unlike simple aryl bromides (e.g., 4-bromoanisole), which are stable to acid, nitrogen-containing heterocycles become highly electrophilic upon protonation.

  • Protonation: The ring nitrogen accepts a proton (

    
    ).[2]
    
  • Activation: This places a positive charge on the ring, significantly lowering the LUMO energy at the 4-position (para to the nitrogen).

  • Attack: Water (a weak nucleophile) attacks the highly activated C4 position (

    
     mechanism).
    
  • Elimination: Bromide (

    
    ) is a good leaving group, and the system re-aromatizes to the 4-hydroxypyridine, which rapidly tautomerizes to the stable 4-pyridone.
    

Visualizing the Failure Mode The following diagram illustrates the kinetic pathway that leads to product loss.

HydrolysisMechanism Substrate 4-Bromopyridine (Stable Base) Protonated Pyridinium Salt (Activated Electrophile) Substrate->Protonated pH < 4.0 (Fast) Acid + H3O+ TS Tetrahedral Intermediate Protonated->TS + H2O (Rate Limiting) Product 4-Pyridone (Dead End) TS->Product - HBr (Irreversible)

Figure 1: The acid-catalyzed nucleophilic substitution pathway.[3] Note that protonation is the "gatekeeper" step that enables the water attack.

Troubleshooting & FAQs
Q1: I need to quench a lithium-halogen exchange reaction. Can I use 1M HCl?

Answer: No. Using 1M HCl (pH ~0) will instantly protonate 100% of your pyridine species. The heat of neutralization (exotherm) combined with the low pH creates the perfect storm for hydrolysis.

  • Fix: Use a Buffered Quench . Saturated Ammonium Chloride (

    
    ) has a pH of ~4.5–5.0. This is acidic enough to quench the lithiated species but often not acidic enough to fully protonate electron-deficient pyridines (pKa ~3.8) to the point of rapid hydrolysis.
    
Q2: I need to remove a Boc group. Standard protocol is 4M HCl/Dioxane. Is this safe?

Answer: Maybe, but risky. While Dioxane is non-aqueous, commercial HCl/Dioxane often contains trace water. Furthermore, the hygroscopic nature of the salt formed can attract atmospheric moisture.

  • Fix: Switch to TFA/DCM (1:1) . Trifluoroacetic acid (TFA) is strong enough to deprotect Boc but, in the absence of water, cannot support the substitution reaction.

  • Crucial Step: Evaporate the TFA/DCM; do not wash with aqueous base/acid to neutralize. Remove volatiles under vacuum and then treat the residue with a basic resin or free-base it in a non-aqueous environment if possible.

Q3: My product is stuck in the aqueous layer as an emulsion. Adding acid usually breaks it.

Answer: Do not add acid. Adding acid breaks the emulsion by protonating the amine, which solves the emulsion but destroys the molecule.

  • Fix: Use "Salting Out" or Filtration .[4]

    • Saturate the aqueous layer with solid NaCl.

    • Filter the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles without chemical alteration.

Validated Protocols
Protocol A: The "Cold Buffered" Quench (Standard)

Use this for quenching lithiation, Grignard, or basic reaction mixtures.

StepActionRationale
1 Cool Down Cool the reaction mixture to -20°C to 0°C (depending on solvent freezing point).
2 Prepare Buffer Prepare a saturated

solution and cool it to 0°C on ice.
3 Slow Addition Add the buffer dropwise. Monitor internal temp; keep < 5°C .
4 Rapid Extraction Immediately extract with EtOAc or DCM. Do not let the layers stir together.
5 pH Check Test the aqueous layer pH. If < 4, add small amounts of saturated

.
Protocol B: The Anhydrous Workup (High Sensitivity)

Use this for extremely labile substrates where even


 causes degradation.
  • Solid Quench: Instead of adding water, add solid Sodium Sulfate Decahydrate (

    
    )  to the reaction mixture. The crystal water is released slowly and safely quenches reagents without creating a bulk aqueous phase.
    
  • Dilution: Dilute the mixture with dry Ether or MTBE.

  • Filtration: Filter the slurry through a pad of Celite/Silica.

  • Evaporation: Concentrate the filtrate. You have now performed a workup with zero free water .

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the safest workup for your specific scenario.

WorkupSelector Start Start: 4-Bromoheterocycle Workup ReactionType What is the Reaction Context? Start->ReactionType Branch_Deprotect Acidic Deprotection (e.g., Boc removal) ReactionType->Branch_Deprotect Branch_Quench Quenching Basic Rxn (e.g., Lithiation) ReactionType->Branch_Quench IsWaterNeeded Is water strictly necessary? Branch_Deprotect->IsWaterNeeded TempControl Can you keep Temp < 0°C? Branch_Quench->TempControl UseTFA USE: TFA/DCM (Anhydrous) IsWaterNeeded->UseTFA No UseHCl USE: HCl/Dioxane (Risk of hydrolysis) IsWaterNeeded->UseHCl Yes (Avoid) BufferQuench USE: Cold Sat. NH4Cl (Protocol A) TempControl->BufferQuench Yes SolidQuench USE: Solid Na2SO4.10H2O (Protocol B) TempControl->SolidQuench No / Ultra-Sensitive

Figure 2: Strategic decision tree for minimizing hydrolytic risk during workup.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Detailed mechanisms of nucleophilic attack on protonated pyridines).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of

    
     on electron-deficient aromatics). 
    
  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions (Analogous principles for acid-sensitive hydrolytic pathways).

  • Fitzpatrick, D. E., & Ley, S. V. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders (Non-aqueous workup alternatives).[5] ACS Sustainable Chemistry & Engineering.

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Reference for pyridine pKa values).

Sources

troubleshooting low reactivity in C4 nucleophilic displacement reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Optimization in Nitrogen Heterocycles (Pyrimidines, Quinolines, Pyridines)

Welcome to the Advanced Synthesis Support Center. Ticket ID: C4-SNAr-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: Scope & Mechanism

This guide addresses low reactivity at the C4 position of nitrogen-containing heterocycles (specifically pyrimidines , quinolines , and pyridines ). In drug discovery, displacing a C4-leaving group (Cl, Br, F, SO₂Me) with a nucleophile (amine, alkoxide, thiol) is a cornerstone reaction for generating kinase inhibitors and GPCR ligands.

The Central Dogma of C4 Reactivity: Reactivity at C4 is governed by the Addition-Elimination (


)  mechanism. Success depends on the ring's ability to stabilize the anionic Meisenheimer intermediate.
  • Pyrimidines/Quinazolines: C4 is highly activated (para to N1, ortho to N3).

  • Pyridines/Quinolines: C4 is para to the nitrogen.[1] It is generally less reactive than the C2 (ortho) position due to the inductive effect of nitrogen decaying with distance, though resonance stabilization is comparable.

Diagnostic Workflow

Before altering parameters, diagnose the root cause of failure using the logic tree below.

C4_Troubleshooting Start START: Reaction Stalled/Low Yield CheckLG Check Leaving Group (LG) Start->CheckLG DecisionLG Is LG F or SO2R? CheckLG->DecisionLG CheckSub Check Ring Substituents DecisionElec Are there EDGs (OMe, NH2)? CheckSub->DecisionElec CheckNuc Check Nucleophile DecisionSteric Is Nucleophile Bulky? CheckNuc->DecisionSteric DecisionLG->CheckSub Yes Sol_Element Action: Switch LG to F (Element Effect) DecisionLG->Sol_Element No (Cl/Br) DecisionElec->CheckNuc No (Activated) Sol_Acid Action: Acid Catalysis (Protonate Ring N) DecisionElec->Sol_Acid Yes (Deactivated) Sol_Buchwald Action: Switch to Pd-Catalysis DecisionSteric->Sol_Buchwald Yes (Steric Wall) Sol_Solvent Action: Change Solvent (NMP, DMSO, HFIP) DecisionSteric->Sol_Solvent No (Kinetic Issue)

Figure 1: Diagnostic logic flow for identifying the bottleneck in C4 nucleophilic displacement.

Technical Troubleshooting Modules

Module A: Electronic Deactivation (The "Dead" Ring)

Symptom: Starting material remains unconsumed despite high temperature. Root Cause: Electron-Donating Groups (EDGs) like -OMe, -Me, or -NH₂ on the ring increase electron density, destabilizing the anionic Meisenheimer intermediate.

Q: My 4-chloropyrimidine has a 2-amino group and won't react. Why? A: The 2-amino group pushes electron density into the ring (resonance), significantly raising the LUMO energy. The ring is no longer electrophilic enough for standard


.

Corrective Actions:

  • Acid Catalysis (The "Proton Switch"): Add 1.0–2.0 equivalents of HCl (4M in dioxane) or TFA.

    • Mechanism:[2][3][4][5][6] Protonation of the ring nitrogen (N1 or N3) transforms the neutral heterocycle into a cationic species. This dramatically lowers the LUMO, making the C4 position highly electrophilic [1].

  • Leaving Group Swap: Switch from Chloride (-Cl) to Fluoride (-F) or Sulfone (-SO₂Me).

    • Reasoning: In

      
      , the rate-determining step is often the nucleophilic attack. Fluorine’s high electronegativity inductively stabilizes the transition state (Element Effect) [2].
      
Module B: Steric Hindrance & Nucleophilicity

Symptom: Reaction is sluggish; forcing conditions lead to decomposition (tars). Root Cause: Steric clash between the nucleophile and substituents at C5 (the "peri" position effect in quinolines) or simply a bulky nucleophile (e.g., tert-butyl amine).

Q: I am trying to displace a 4-Cl with a secondary amine, but it fails. Primary amines work fine. A: Secondary amines are sterically more demanding. If your heterocycle has a substituent at C5, the "ortho-effect" blocks the trajectory of attack (107° angle).

Corrective Actions:

  • Solvent Effect (Polarity vs. H-Bonding):

    • Standard: DMSO or NMP at 120°C (stabilizes the charged intermediate).

    • Advanced:HFIP (Hexafluoroisopropanol) . HFIP is a potent H-bond donor that solvates the leaving group and activates the electrophile via H-bonding to the ring nitrogen, often enabling reaction at lower temperatures [3].

  • Microwave Irradiation:

    • Use sealed-vessel microwave heating to access temperatures (150–180°C) above the solvent's boiling point safely. This overcomes the high activation energy barrier of sterically hindered substrates.

Module C: Regioselectivity (C4 vs. C2)

Symptom: Mixture of products (C4-substituted and C2-substituted). Root Cause: In 2,4-dihalopyrimidines, C4 is generally more reactive due to lower steric hindrance and higher LUMO coefficient. However, specific conditions can erode this selectivity.[5]

Data: Selectivity Drivers

VariableFavors C4 SubstitutionFavors C2 Substitution
Temperature Low (0°C to RT) - Kinetic ControlHigh (>100°C) - Thermodynamic Control
Base Weak (DIPEA, K₂CO₃)Strong/Hard (NaH, LiHMDS)
Leaving Group Cl (Standard selectivity)F (Less selective due to high reactivity)
Solvent THF, DCM (Non-polar)DMSO, DMF (Polar Aprotic)

Corrective Actions:

  • To Lock C4 Selectivity: Perform the reaction at 0°C in THF using a mild base (TEA). If C2 reaction persists, use a Lewis Acid (ZnCl₂) to chelate N3/N1, which can subtly alter electronic bias [4].

Validated Experimental Protocols

Protocol 1: Acid-Catalyzed (For Deactivated Substrates)

Best for: Pyrimidines/Quinolines with EDGs (amino, alkoxy) that fail under neutral conditions.

  • Preparation: Dissolve the substrate (1.0 equiv) and Nucleophile (amine, 1.2 equiv) in n-Butanol or Isopropanol (0.5 M).

    • Why Alcohol? Protic solvents facilitate proton transfer steps in the transition state.

  • Activation: Add HCl (4M in dioxane, 1.1 equiv) dropwise.

    • Note: The amine nucleophile will initially form a salt. The equilibrium will release free amine as the reaction progresses, or use excess amine if the substrate is valuable.

  • Reflux: Heat to 90–110°C for 4–12 hours.

  • Workup: Cool to RT. Basify with sat. NaHCO₃ (pH > 8). Extract with EtOAc.

    • Validation: Check LCMS. The protonated intermediate often shows a distinct UV shift.

Protocol 2: Transition-Metal "Nuclear Option" (Buchwald-Hartwig)

Best for: Unreactive 4-chloropyridines or highly hindered systems where


 is impossible.
  • System: Pd(OAc)₂ (2 mol%) + Xantphos or BrettPhos (4 mol%).

    • Why these ligands? Large bite angle (Xantphos) or bulky dialkylbiaryl (BrettPhos) are required for reductive elimination in N-heterocycles.

  • Base: Cs₂CO₃ (1.5 equiv).

  • Solvent: Dioxane (anhydrous), 100°C.

  • Critical Step: Degas solvent thoroughly (sparge with Ar for 10 min). Oxygen kills the catalyst.

References

  • Roh, K. R., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition. Link

  • Gronert, S., et al. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry. Link

  • Colby, D. A., et al. (2020). Hexafluoroisopropanol (HFIP) as a solvent and activator in organic synthesis. Chemical Reviews. (Contextual grounding on HFIP usage in ).
  • Barrett, C., et al. (2024).[6] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (General reference for heterocycle properties).

Disclaimer: These protocols involve hazardous chemicals. Always consult SDS and perform a risk assessment before experimentation.

Sources

separation of 4-bromo and 4-chloro quinoline impurities by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of 4-Bromoquinoline and 4-Chloroquinoline Impurities by HPLC

Executive Summary: The "Critical Pair" Challenge

The Problem: 4-Bromoquinoline (4-BrQ) and 4-Chloroquinoline (4-ClQ) represent a classic "critical pair" in chromatography.[1] They share an identical bicyclic aromatic core and differ only by a single halogen atom.[1]

  • Structural Similarity: The difference in Van der Waals radius between Chlorine (1.75 Å) and Bromine (1.85 Å) is minimal.

  • Hydrophobicity: Their logP values are nearly identical, making standard C18 separation difficult.

  • Basicity: The quinoline nitrogen (pKa ~4.[2]9) is prone to interacting with residual silanols on silica columns, causing severe peak tailing.

The Solution: Successful separation requires exploiting polarizability and


-

interactions
rather than just hydrophobicity.[1] This guide prioritizes Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases over standard C18.[1]

Method Development Guide

Protocol A: The "Selectivity" Method (Recommended)

Best for: Baseline resolution of Br/Cl analogs.

ParameterSettingRationale
Column F5 (Pentafluorophenyl) or Phenyl-Hexyl (e.g., Kinetex F5, XBridge Phenyl)Mechanism: Phenyl phases engage in

-

stacking with the quinoline ring.[1] The electronegative Fluorine/Chlorine/Bromine atoms interact differently with the stationary phase aromatic ring, amplifying the selectivity (

) between the two halogens.
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0)Ionization: Low pH ensures the quinoline nitrogen is fully protonated (

). This prevents "mixed-mode" retention (neutral vs. charged) and reduces silanol interaction.[1]
Mobile Phase B Methanol (MeOH)Selectivity: MeOH is a protic solvent.[1] Unlike Acetonitrile (ACN), it does not suppress

-

interactions between the analyte and the column, enhancing the separation of the halogenated species.
Gradient 5% to 60% B over 15 minA shallow gradient is required to resolve the critical pair.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard flow.[1]
Temperature 35°C - 40°CSlightly elevated temperature improves mass transfer and peak shape for basic compounds.[1]
Protocol B: The "High pH" Method (Alternative)

Best for: Hybrid columns (e.g., BEH C18) where Phenyl phases are unavailable.

  • Column: Hybrid Silica C18 (pH stable 1-12).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1]

  • Rationale: At pH 10, both quinolines are fully deprotonated (neutral). This eliminates cation-exchange interactions with silanols, resulting in sharp peaks.[1] However, selectivity relies purely on hydrophobicity, so the resolution between Br and Cl will be lower than in Protocol A.

Troubleshooting Workflow

Visualizing the Logic

The following diagram outlines the decision process for resolving co-elution and peak shape issues.

HPLC_Troubleshooting Start Issue: Poor Separation or Tailing CheckRes Check Resolution (Rs) Start->CheckRes CheckTailing Check Tailing Factor (Tf) Start->CheckTailing CoElution Rs < 1.5 (Co-elution) CheckRes->CoElution Peaks overlap Tailing Tf > 1.5 (Peak Tailing) CheckTailing->Tailing Asymmetric peaks SwitchSolvent Switch Organic Modifier (ACN -> MeOH) CoElution->SwitchSolvent Step 1 SwitchColumn Switch Column Chemistry (C18 -> PFP/Phenyl) SwitchSolvent->SwitchColumn If fails pH_Check Check pH vs pKa Tailing->pH_Check Add_Mod Add Ion Pair (TFA) or Increase Buffer Conc. pH_Check->Add_Mod If pH < 7 High_pH Switch to High pH (pH 10) (Hybrid Column Only) pH_Check->High_pH If Column allows

Caption: Decision tree for optimizing haloquinoline separation. Blue nodes indicate diagnosis; Green nodes indicate definitive solutions.

Frequently Asked Questions (FAQs)

Q1: Why do I see severe tailing for 4-chloroquinoline even on a new C18 column? A: This is "Silanol Activity."[1] The quinoline nitrogen is a weak base. At neutral or weakly acidic pH (pH 4-6), the nitrogen is positively charged and interacts ionically with negatively charged silanol groups (Si-O⁻) on the silica surface.

  • Fix: Use a "End-capped" column, lower the pH to < 3.0 (suppressing silanol ionization), or raise pH to > 9.0 (suppressing quinoline ionization).

Q2: Can I use UV detection? The spectra look identical. A: Yes, but you cannot rely on spectral libraries for identification. Both 4-BrQ and 4-ClQ have nearly identical UV max (~254 nm and ~315 nm) due to the same conjugated ring system.[1]

  • Requirement: You must use reference standards for retention time confirmation. For unknown impurity profiling, LC-MS is required (Br has a distinct 1:1 isotopic pattern at M and M+2; Cl has a 3:1 pattern).[1]

Q3: My resolution is 1.2. How do I get to 1.5 without changing the column? A: Try lowering the temperature.

  • Mechanism: Lower temperatures (e.g., 20°C) generally increase the retention factor (

    
    ) and can enhance selectivity (
    
    
    
    ) for structural isomers by reducing molecular rotation/energy, allowing the stationary phase to better "recognize" the size difference between Cl and Br.

Q4: Is Trifluoroacetic Acid (TFA) recommended? A: Yes, but with a caveat.

  • Pro: TFA (0.05% - 0.1%) is an excellent ion-pairing agent that masks silanols and sharpens peaks for basic quinolines.[1]

  • Con: TFA suppresses ionization in LC-MS. If you are using MS detection, use Formic Acid or Ammonium Formate instead.

References

  • Regis Technologies. (2013).[1] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.[1][3][4]

  • Chromatography Online. (2020).[1] Separation of Halogenated Isomers using Phenyl-Hexyl Phases. LCGC North America.[1]

  • National Institutes of Health (NIH). (2022).[1] Retention behaviour of analytes in reversed-phase high-performance liquid chromatography: Influence of ionization and pKa. PubMed.[1]

  • BenchChem Support. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem.

Sources

Technical Support Center: Resolving Steric Hindrance of 8-Chloro Substituents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers dealing with the specific challenges of the 8-chloro substituent in bicyclic heterocycles (primarily quinolines, quinazolines, and purines).

Status: Systems Operational Current Module: Synthetic & Structural Optimization User Level: Advanced (R&D/Medicinal Chemistry)

Welcome to the 8-Chloro Troubleshooting Hub

You are likely here because the 8-chloro substituent —a "magic methyl" equivalent for lipophilicity and metabolic blocking—is crashing your synthetic yields or locking your molecule into an undesired conformation. Unlike the exposed 6- or 7-positions, the 8-position in quinoline/quinazoline scaffolds sits in a unique "steric pocket" flanked by the ring nitrogen (N1) and the peri-hydrogen (H7).[1]

This guide provides field-proven protocols to overcome these steric barriers.

Module 1: Synthetic Troubleshooting (The "Make" Phase)

Issue: "My Suzuki/Buchwald coupling at the 8-position failed (0-10% yield)."

Diagnosis: The 8-chloro bond is electronically activated (adjacent to N) but sterically deactivated . Standard ligands (PPh3, dppf) cannot accommodate the steric bulk required to facilitate oxidative addition and reductive elimination in this crowded pocket. The N1 lone pair also competes for metal coordination, poisoning the catalyst.

Protocol: The "Bulky-Rich" Ligand Strategy

To force palladium into this hindered bond, you must use electron-rich, sterically demanding dialkylbiaryl phosphine ligands.

Recommended Conditions:

ComponentRecommendationMechanism of Action
Catalyst Pd(OAc)₂ or Pd-G3/G4 Precatalysts Precatalysts ensure rapid activation without requiring excess reducing agents.
Ligand XPhos (Suzuki) or BrettPhos (Amination)The bulky isopropyl/cyclohexyl groups create a "pocket" that forces reductive elimination despite steric clash.
Base Cs₂CO₃ or K₃PO₄ (anhydrous)Weak bases often fail. Cesium's "cesium effect" aids solubility and halide abstraction in non-polar solvents.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points (100°C+) are non-negotiable to overcome the activation energy barrier.

Step-by-Step Optimization Workflow:

  • Screen 1 (Ligand): Run parallel micro-reactions with XPhos , SPhos , and RuPhos .

    • Why? SPhos is smaller; XPhos is larger. If XPhos fails, the pocket is too crowded; try the flexible SPhos .

  • Screen 2 (Temperature): Start at 80°C. If conversion <50% after 4h, ramp to 110°C.

    • Warning: Above 120°C, catalyst decomposition accelerates. Add 1 mol% fresh catalyst at t=4h if needed.

  • Additive: Add 10-20 mol% pivalic acid .

    • Mechanism:[2][3][4][5] Acts as a proton shuttle (CMD pathway), lowering the energy for C-H activation steps if applicable, or stabilizing the cationic Pd intermediate.

Visualizing the Decision Matrix

G Start Start: 8-Chloro Coupling Fails CheckLigand Are you using PPh3 or dppf? Start->CheckLigand SwitchLigand Switch to Buchwald G3/G4 (XPhos, RuPhos, BrettPhos) CheckLigand->SwitchLigand Yes CheckTemp Is Temp > 100°C? CheckLigand->CheckTemp No (Already using bulky) SwitchLigand->CheckTemp IncreaseTemp Increase to reflux (Dioxane/Toluene) Consider Microwave CheckTemp->IncreaseTemp No CheckNCoord Is N1 coordinating Pd? CheckTemp->CheckNCoord Yes IncreaseTemp->CheckNCoord BlockN Pre-complex substrate with Lewis Acid or use very bulky ligand to displace N CheckNCoord->BlockN Yes (Substrate stalling) Success Target Yield > 80% CheckNCoord->Success No BlockN->Success

Caption: Troubleshooting logic for overcoming steric and electronic deactivation in 8-chloro cross-couplings.

Module 2: Structural & Conformational Analysis (The "Design" Phase)

Issue: "My NMR shows broad peaks / I have inseparable isomers."

Diagnosis: The 8-chloro substituent is large enough (Van der Waals radius ~1.75 Å) to clash with ortho-substituents on a newly installed ring (at C8) or the peri-position (C1/N1). This creates a high rotational energy barrier (>20 kcal/mol), leading to atropisomerism . You are likely seeing a mixture of rotamers (atropisomers) or slow exchange on the NMR timescale.

The "Locked" Conformation Check:

  • At 25°C: Broad signals indicate coalescence (rotation rate ≈ NMR frequency).

  • At -40°C: Signals sharpen into distinct sets (rotation "frozen").

  • At 100°C: Signals sharpen into a single average set (fast rotation).

Troubleshooting Guide:

  • Variable Temperature (VT) NMR:

    • Run the spectrum in DMSO-d6 at 100°C. If peaks coalesce into sharp singlets, the isomers are conformational, not structural.

  • Isolation Strategy:

    • If the barrier is high (>25 kcal/mol), the atropisomers are stable and separable.

    • Action: Use Chiral SFC (Supercritical Fluid Chromatography). 8-substituted quinolines often require chiral separation even if no chiral centers exist (axial chirality).

  • Design Fix:

    • If you do not want atropisomers, remove the clash.

    • Option A: Replace 8-Cl with 8-F (smaller radius, 1.47 Å).

    • Option B: Add a methylene spacer (homologation) to restore rotation.

Module 3: Biological Optimization (The "Test" Phase)

Issue: "The 8-Chloro analog lost potency compared to the 7-Chloro analog."

Diagnosis: While 7-chloro often sits in a hydrophobic pocket (the "Magic Chloro" effect), the 8-chloro group points in a completely different vector.

  • Steric Clash: It may be hitting the backbone of the receptor protein.

  • Electronic Repulsion: The 8-Cl is adjacent to the Quinoline Nitrogen (N1).[1] If N1 is a hydrogen bond acceptor for the target, the electron-rich Cl atom (lone pair repulsion) and its inductive effect can weaken this interaction.

  • Solvation Penalty: The 8-Cl shields the N1 nitrogen from water/solvation. While this helps membrane permeability, it might prevent a critical water-bridge interaction in the active site.

Optimization Table: 8-Position Substituent Scan

SubstituentSteric Bulk (A-value)Electronic Effect (Hammett σ)Strategic Purpose
-Cl (Chloro) High EWG (+0.23) Baseline. Blocks metabolism; high lipophilicity.
-F (Fluoro) LowEWG (+0.06)Reduces steric clash; maintains metabolic block.
-Me (Methyl) HighEDG (-0.17)Probes electronic requirement. If -Me works but -Cl fails, the issue is electronic (repulsion), not steric.
-OMe (Methoxy) MediumEDG (-0.27)Introduces H-bond acceptor; alters vector.
-CF₃ Very HighEWG (+0.54)"Go Big." If 8-Cl is loose, fill the pocket.

FAQs: Rapid Response

Q: Can I do SNAr (Nucleophilic Aromatic Substitution) directly on 8-chloroquinoline? A: Generally, No. The 8-position is not sufficiently activated for direct SNAr unless the ring is highly electron-deficient (e.g., 3-nitro-8-chloroquinoline). The N-lone pair repulsion prevents the approach of the nucleophile.

  • Workaround: Use Buchwald-Hartwig amination (Pd-catalyzed) instead of classical SNAr.

Q: Why is my 8-chloro starting material turning black? A: 8-chloroquinolines are prone to photo-oxidation or N-oxide formation upon long-term storage.

  • Fix: Store under Argon in the dark. If black, filter through a short plug of basic alumina before use.

Q: Is the 8-chloro group stable to metabolic hydroxylation? A: Yes. It effectively blocks the "para-hydroxylation" (relative to N) or oxidation at the electron-rich carbocyclic ring. This is a primary reason to retain it despite synthetic difficulties.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. BenchChem Technical Notes. 1

  • Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Advances. 4[6]

  • Canadian Journal of Chemistry. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Scholaris. 7

  • Journal of the American Chemical Society. (2017). Substituent Effects That Control Conjugated Oligomer Conformation through Non-covalent Interactions. ACS Publications. 6[6]

  • ChemRxiv. (2023). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv Preprints. 8[6]

Sources

Technical Support Center: Base Selection for Acidic Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-QZN-4492 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Acidic Quinoline Paradox"

Working with quinoline scaffolds presents a unique "amphoteric" challenge in cross-coupling chemistry. You are navigating two opposing forces:

  • The Basic Nitrogen (Pyridine-like): The N-atom (pKa ~4.9) is a strong

    
    -donor that can displace phosphine ligands, poisoning your Palladium catalyst.
    
  • The Acidic Protons: Substituents like -OH (hydroxyquinolines) or -NH (aminoquinolines) introduce acidic protons.

    • Risk:[1] Strong bases deprotonate these groups, creating electron-rich anions that either sequester the catalyst (chelation) or alter regioselectivity (

      
      - vs 
      
      
      
      -arylation).

This guide replaces trial-and-error with mechanistic logic to select the correct base.

Technical Modules

Module A: The Chelation Trap (8-Hydroxyquinolines)

The Problem: 8-Hydroxyquinoline (8-HQ) is a notorious bidentate ligand. Under basic conditions, the phenol deprotonates (pKa ~9.9), forming a rigid 5-membered chelate with Pd(II). This "death grip" shuts down the catalytic cycle.

Troubleshooting Protocol:

  • Strategy 1: The "Masking" Approach (Recommended)

    • Do not couple free 8-HQ. The anionic oxygen is too nucleophilic.

    • Action: Protect the phenol as a Tosylate (OTs) or Triflate (OTf). This turns the "poison" into an electrophile.

  • Strategy 2: The Anhydrous Bypass

    • If you must couple free 8-HQ (e.g., as the nucleophile), avoid aqueous bases which promote full deprotonation and chelation.

    • Base:Potassium Phosphate Tribasic (

      
      ) .[2]
      
    • Why: In anhydrous solvents (Dioxane/Toluene),

      
       acts as a proton shuttle without generating a high concentration of the poisoning phenoxide anion [1].
      

Data: Base Efficiency for 8-HQ Suzuki Coupling

Base SystemSolventYieldMechanistic Note

(aq)
DME/H2O<10%High chelation risk due to aqueous solubility.

DMF45%Strong base promotes

-arylation side products.

(anhydrous)
Toluene 88% Controlled deprotonation; minimizes catalyst poisoning.

THF0%Too weak to activate boronic acid; coordinates Pd.
Module B: Aminoquinolines (Buchwald-Hartwig Optimization)

The Problem: Aminoquinolines possess two nitrogen sites. The exocyclic amine is the desired nucleophile, but the ring nitrogen can compete.

  • Scenario: Using a base that is too strong (

    
    , 
    
    
    
    ) creates a "naked" amide anion that attacks the coupling partner indiscriminately, leading to bis-arylation or reaction at the ring nitrogen.

Protocol:

  • Standard Activation: Use

    
      (Sodium tert-butoxide).
    
    • Mechanism:[2][3][4][5][6][7] It is strong enough (pKa ~17) to deprotonate the Pd-bound amine complex but bulky enough to avoid nucleophilic attack on the electrophile.

  • Sensitive Substrates: Use

    
      with specific ligands (e.g., BrettPhos).
    
    • Why: Carbonate is a weaker base. It requires a ligand that increases the acidity of the Pd-Amine intermediate, facilitating deprotonation without destroying functional groups like esters or nitriles [2].

Module C: Protodeboronation (2-Quinoline Boronic Acids)

The Problem: Boronic acids at the C2 position of quinoline are kinetically unstable. The adjacent ring nitrogen facilitates rapid C-B bond cleavage (protodeboronation) in the presence of base and water.

The "Slow Release" Solution: Instead of dumping a strong base into the reaction, use a base that releases the active species slowly or buffers the pH.

  • Base:

    
      (to form trifluoroborate) or 
    
    
    
    (weak base).
  • Alternative: Use MIDA boronates .[1] These are base-hydrolyzed slowly, keeping the concentration of the unstable free boronic acid low, effectively outrunning the decomposition pathway [3].

Visual Troubleshooting Logic

Diagram 1: Base Selection Decision Tree

This logic flow guides you based on the specific acidity/basicity conflict of your substrate.

BaseSelection Start Select Quinoline Substrate Type Type1 8-Hydroxyquinoline (Chelation Risk) Start->Type1 Type2 Aminoquinoline (Buchwald-Hartwig) Start->Type2 Type3 2-Quinoline Boronic Acid (Stability Risk) Start->Type3 Protect Can you protect -OH? Type1->Protect Sensitive Base Sensitive Groups? (Esters, Nitriles) Type2->Sensitive Stable Base: NaHCO3 (Weak) or KHF2 (Trifluoroborate) Type3->Stable YesProtect Use Tosylate/Triflate Base: K3PO4 (aq) or Na2CO3 Protect->YesProtect Yes NoProtect Must use free -OH Base: Anhydrous K3PO4 Solvent: Toluene Protect->NoProtect No YesSens Base: Cs2CO3 Ligand: BrettPhos/RuPhos Sensitive->YesSens Yes NoSens Base: NaOtBu Standard Conditions Sensitive->NoSens No

Caption: Decision tree for selecting the optimal base system based on quinoline functionalization and stability risks.

Diagram 2: The Chelation Mechanism vs. Activation

Understanding why 8-HQ fails with the wrong base is critical.

ChelationMechanism Substrate 8-Hydroxyquinoline StrongBase Strong/Aq Base (OH- / CO3 2-) Substrate->StrongBase WeakBase Weak/Anhydrous Base (K3PO4 / Toluene) Substrate->WeakBase Anion 8-HQ Anion (Bidentate Ligand) StrongBase->Anion Full Deprotonation Pd Pd Catalyst (L2Pd) Anion->Pd Displaces Ligands Poison CATALYST DEATH (Bis-chelated Pd) Pd->Poison Irreversible Active Monodentate Binding (Productive Cycle) Pd->Active WeakBase->Active Proton Shuttle No Chelation

Caption: Mechanistic divergence: Aqueous bases lead to catalyst poisoning via chelation, while anhydrous phosphate systems maintain catalytic activity.

Experimental Protocols

Protocol A: Suzuki Coupling of 8-HQ Derivatives (Anhydrous Route)

Use this when protection of the phenol is impossible.

  • Setup: Flame-dry a reaction vial. Add a stir bar.[8]

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][8]

    • Boronic Acid (1.5 equiv)

    • Base:

      
       (finely ground, anhydrous) (3.0 equiv).
      
    • Catalyst:

      
       (2 mol%) + SPhos (4 mol%).[2]
      
    • Solvent: Toluene (0.2 M concentration).

  • Execution:

    • Add solids.[8] Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous Toluene.[8]

    • Heat to 100°C for 12 hours.

  • Workup: Filter through Celite (to remove phosphate salts) before aqueous wash. Note: Phosphate salts can form emulsions if not filtered first.

Protocol B: Buchwald-Hartwig with Aminoquinolines

Use this for coupling aminoquinolines with aryl halides.

  • Reagents:

    • Aminoquinoline (1.2 equiv)

    • Aryl Bromide (1.0 equiv)[2][8]

    • Base:

      
       (1.4 equiv).[8] Store in a glovebox or desiccator.
      
    • Catalyst:

      
       (1 mol%) + BINAP or Xantphos (2 mol%).
      
    • Solvent: Toluene or Dioxane.

  • Execution:

    • Pre-stir catalyst and ligand in solvent for 5 mins to form the active species (color change usually observed).

    • Add substrate and base.[1][4][6][9][10]

    • Heat to 80-100°C.

  • Troubleshooting: If conversion is low, add 10 mol% of water (yes, water). Why?

    
     can be too dry; traces of hydroxide (generated in situ) can sometimes accelerate the catalytic cycle by cleaning the Pd surface [4].
    

Frequently Asked Questions (FAQs)

Q: My reaction with 2-chloroquinoline turns black immediately and yields nothing. Why? A: This is "Pd Black" precipitation. 2-Chloroquinoline is electron-deficient and the nitrogen can coordinate to Pd(0).

  • Fix: You need a ligand that binds Pd tighter than the quinoline nitrogen. Switch to bidentate ligands like dppf or Xantphos .[10] Also, ensure your solvent is degassed thoroughly; oxygen accelerates phosphine oxidation, leaving Pd vulnerable to quinoline poisoning.

Q: I am seeing significant de-boronation of my quinoline boronic acid. Should I add more base? A: No. Adding more base accelerates de-boronation.

  • Fix: Switch to a MIDA boronate or use a trifluoroborate (

    
    ) . If you must use the boronic acid, add the base slowly via syringe pump or use a biphasic system (DCM/Water) with a phase transfer catalyst to limit the exposure of boron to the base [3].
    

Q: Can I use


 for everything? 
A: 

has poor solubility in organic solvents (Toluene/Dioxane). It requires water or alcohols to work well. For acidic quinolines, water is often the enemy (promoting chelation or protodeboronation).

is a superior alternative for organic solubility, but

is the gold standard for anhydrous activation.

References

  • Suzuki Coupling of 8-Hydroxyquinolines

    • Title: "Efficient Synthesis of 5-Aryl-8-hydroxyquinolines via Suzuki-Miyaura Cross-Coupling."
    • Source:Journal of Chemical Research / Organic Chemistry Portal
    • Context: Establishes as the preferred base to prevent chel
  • Buchwald-Hartwig Base Selection

    • Title: "A Comparative Guide to Base Selection in Buchwald-Hartwig Amin
    • Source:BenchChem Technical Guides
    • Context: Details the trade-off between (activity) and (selectivity).
  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of (Hetero)
    • Source:ChemRxiv / University of Edinburgh
    • Context: Explains the base-catalyzed decomposition of heteroaryl boron
  • Water Effect in Buchwald Couplings

    • Title: "The role of water in the Pd-catalyzed amin
    • Source:Journal of the American Chemical Society
    • Context: Explains why strictly anhydrous conditions sometimes fail with .

Sources

Validation & Comparative

Structural Validation & Spectral Benchmarking: 4-Bromo-8-chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of antibacterial fluoroquinolones and antitumor agents, 4-Bromo-8-chloroquinoline-3-carboxylic acid serves as a high-value scaffold. Its utility lies in the orthogonality of its halides: the 4-bromo position is highly labile for nucleophilic aromatic substitution (


) with amines, while the 8-chloro position provides steric bulk or a handle for late-stage cross-coupling.

However, synthesizing this intermediate often yields mixtures containing the 4-hydroxy precursor (incomplete conversion) or regioisomeric byproducts . Standard HPLC often fails to distinguish these species definitively due to similar polarities.

This guide provides a definitive 1H NMR interpretation framework , comparing the target molecule against its primary synthetic precursor and structural analogs. We prioritize spectral features that serve as "Go/No-Go" decision gates in the synthesis workflow.

Theoretical Framework: The Spin System

To interpret the spectrum, we must deconstruct the molecule into its isolated spin systems. The quinoline ring here is highly substituted, simplifying the multiplicity but increasing the importance of chemical shift (


) analysis.
The Proton Inventory
  • H2 (Singlet): The most deshielded aromatic proton. Located between the ring nitrogen and the electron-withdrawing carboxylic acid.

  • H5, H6, H7 (AMX System): The benzenoid ring protons.

    • H5: Peri-position to the C4-Bromine.

    • H7: Ortho to the C8-Chlorine.

    • H6: Meta to both halides.

  • COOH (Broad Singlet): Highly variable, dependent on solvent and water content.

The "Peri-Effect" (Critical for Assignment)

The C4-Bromine exerts a significant deshielding steric effect (the peri-effect) on the H5 proton. Unlike the 4-hydroxy precursor (which exists largely as the 4-quinolone tautomer), the 4-bromo derivative forces the ring into a fully aromatic pyridine-like system, shifting H5 downfield.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common "alternatives"—the starting material (Precursor) and the chloro-analog (often used if the bromo-reagent is unavailable).

Table 1: Spectral Benchmarking of Key Analogs
FeatureTarget: 4-Br-8-Cl-3-COOH Precursor: 4-OH-8-Cl-3-COOH Analog: 4,8-Dichloro-3-COOH
Primary Identification H2 Singlet @ ~9.2 ppm NH/OH Broad @ ~12-13 ppm H2 Singlet @ ~9.2 ppm
H5 Shift (Peri-Proton) ~8.3 - 8.5 ppm (Deshielded) ~8.1 ppm (Shielded by C=O)~8.4 ppm
Coupling Pattern Sharp Aromatic Signals Broad/Tautomeric exchangeSharp Aromatic Signals
Solubility (DMSO-d6) ModeratePoor (Requires heat)Moderate
Key Differentiator Absence of exchangeable NH/OH Presence of NH/OHMass Spec required (Cl vs Br)

Critical Insight: The disappearance of the broad downfield peak (~12-15 ppm, excluding COOH) and the downfield shift of H5 are the definitive proofs of successful bromination.

Experimental Protocol: High-Resolution NMR Acquisition

Due to the poor solubility of quinoline-3-carboxylic acids, standard chloroform (


) protocols yield poor signal-to-noise ratios and broad peaks.
Recommended Workflow
  • Solvent Choice:

    • Primary:DMSO-d6 (Dimethyl sulfoxide-d6).[1] Excellent solubility, but hygroscopic (water peak at 3.33 ppm).

    • Alternative:TFA-d (Trifluoroacetic acid-d). Use only if aggregation is observed in DMSO. TFA protonates the ring nitrogen, shifting all peaks downfield by ~1.0-1.5 ppm.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid.

    • Add 0.6 mL DMSO-d6 .

    • Optional: Add 1 drop of

      
       to collapse the COOH peak and simplify the aromatic region if H-bonding broadening is severe.
      
  • Acquisition Parameters:

    • Scans (NS): Minimum 64 (due to low concentration).

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of the H2 singlet).

Detailed Spectral Assignment (in DMSO-d6)

Note: Chemical shifts (


) are estimates based on substituent additivity rules and analogous literature values.
Region 1: The Heterocyclic Ring (Downfield)
  • 
     13.5 - 14.5 ppm (1H, bs):  Carboxylic acid (-COOH). Note: Often invisible if the sample is wet.
    
  • 
     9.15 - 9.25 ppm (1H, s, H2):  This is the diagnostic peak. It appears as a sharp singlet.[2]
    
    • QC Check: If this peak is split or broad, suspect partial hydrolysis or salt formation.

Region 2: The Benzenoid Ring (The "Fingerprint")

This region confirms the 8-chloro substitution pattern. We expect an ABC (or AMX) spin system.

  • 
     8.35 ppm (1H, dd, J=8.5, 1.5 Hz, H5): 
    
    • Assignment: The "Peri" proton. Closest to the 4-Br.[3]

    • Multiplicity: Doublet of doublets (large ortho coupling to H6, small meta coupling to H7).

  • 
     8.10 ppm (1H, dd, J=7.5, 1.5 Hz, H7): 
    
    • Assignment: The proton ortho to the 8-Cl.

    • Logic: Chlorine is electron-withdrawing (inductive) but electron-donating (resonance). However, at the C8 position, the steric and inductive effects usually dominate, keeping this proton distinct from H5.

  • 
     7.75 ppm (1H, t/dd, J=8.0 Hz, H6): 
    
    • Assignment: The middle proton.

    • Multiplicity: Appears as a pseudo-triplet due to similar coupling constants (

      
      ).
      

Decision Logic & Visualization

Diagram 1: Spectral Assignment Decision Tree

This flow logic allows a technician to rapidly validate the structure without deep expertise.

NMR_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_H2 Locate Singlet @ ~9.2 ppm (H2 Proton) Start->Check_H2 Check_OH Check Region 10-13 ppm (Exchangeable Protons) Check_H2->Check_OH Decision_Precursor Broad Peak Present? Likely 4-OH Precursor (Tautomer) Check_OH->Decision_Precursor Signal Found Check_Coupling Analyze Aromatic Region (7.5 - 8.5 ppm) Check_OH->Check_Coupling Signal Absent Pattern_Cl Is H7 (ortho to Cl) a Doublet @ ~8.1 ppm? Check_Coupling->Pattern_Cl Result_Success VALIDATION PASS: 4-Bromo-8-chloro confirmed Pattern_Cl->Result_Success Yes Result_Fail_Regio FAILURE: Suspect Regioisomer (e.g., 5-chloro) Pattern_Cl->Result_Fail_Regio No

Caption: Logic flow for distinguishing the target 4-bromo product from the 4-hydroxy precursor.

Diagram 2: Synthesis & QC Workflow

The placement of the NMR check within the synthetic pipeline.

Synthesis_Flow SM 8-Chloroaniline + EMME Cyclization Gould-Jacobs Cyclization SM->Cyclization Intermediate 4-OH-8-Cl-3-COOH (Precursor) Cyclization->Intermediate Bromination Bromination (POBr3) Intermediate->Bromination Crude Crude Product (Mixture) Bromination->Crude Purification Workup: Precipitation/Wash Crude->Purification NMR_Check NMR QC GATE (Target: 4-Br) Purification->NMR_Check NMR_Check->Bromination Fail (Retreat) Next_Step SnAr Reaction (Drug Synthesis) NMR_Check->Next_Step Pass

Caption: Integration of NMR checkpoints in the synthesis of fluoroquinolone scaffolds.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Ökten, S., et al. (2016).[4] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 735364, 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation Platforms for Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated quinolines—a critical class of pharmacophores prevalent in antibacterial, antimalarial, and anticancer drug development. The primary analytical challenge lies in their complex fragmentation behavior, driven by the highly stable aromatic quinoline core and the electron-withdrawing nature of halogen substituents.

This guide objectively compares the two dominant analytical platforms for characterizing these compounds: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS) . By understanding the mechanistic causality behind their fragmentation pathways, researchers can select the optimal platform and implement self-validating protocols to ensure absolute structural confidence.

The Causality of Fragmentation: Mechanistic Insights

To choose the right analytical platform, one must first understand why halogenated quinolines fragment the way they do.

Hard vs. Soft Ionization Pathways

Under the 70 eV hard ionization of GC-EI-MS, the molecule is stripped of an electron to form a radical cation (


). The extreme internal energy drives the sequential loss of halogen radicals (e.g., Cl•, Br•). Because the quinoline ring is highly stable, primary fragment ions often retain the intact bicyclic core, only undergoing ring cleavage (expulsion of HCN) at higher energy states[1].

Conversely, under the soft ionization of LC-ESI-HRMS/MS, the molecule typically accepts a proton to form an even-electron species (


). During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), these protonated species prefer neutral losses (e.g., loss of HCl or HBr) rather than radical losses[1].
Exceptions to the Even-Electron Rule

A critical mechanistic caveat exists for highly functionalized chloro-quinolines. As demonstrated in 2[2], the intense electron-withdrawing effect of multiple halogens can destabilize the even-electron product. This leads to heteroatom elimination that violates the even-electron rule, generating open-shell radical species even under soft ESI-MS/MS conditions. Recognizing this causality is essential to prevent misinterpreting MS/MS spectra.

G M_EI M+• (EI) m/z 281/283/285 (100:65:10) Frag_EI_1 [M - Cl]+• m/z 246/248 M_EI->Frag_EI_1 - Cl• (Radical Loss) M_ESI [M+H]+ (ESI) m/z 282/284/286 Frag_ESI_1 [M+H - HCl]+ m/z 246/248 M_ESI->Frag_ESI_1 - HCl (Neutral Loss) Frag_EI_2 [M - Cl - HCN]+• m/z 219/221 Frag_EI_1->Frag_EI_2 - HCN (Ring Cleavage) Frag_ESI_2 [M+H - HCl - HF]+ m/z 226/228 Frag_ESI_1->Frag_ESI_2 - HF (Neutral Loss)

Caption: EI vs. ESI fragmentation pathways for a model 3,4-dichloro-7-(trifluoromethyl)quinoline.

Platform Comparison & Quantitative Data

The choice between GC-MS and LC-MS/MS should be dictated by the polarity, volatility, and matrix complexity of your sample. High-resolution Time-of-Flight (TOF) or Orbitrap analyzers provide sub-5 ppm mass accuracy, which is indispensable for distinguishing isobaric interferences in complex matrices like biological fluids or3[3].

Table 1: Performance Comparison of MS Platforms
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF / Orbitrap)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Ion Formed Radical Cation (

)
Protonated Adduct (

)
Typical Mass Accuracy Nominal (~0.1 Da)High Resolution (< 5 ppm)
Primary Fragmentation Loss of Halogen Radicals (Cl•, Br•)Neutral Loss of Hydrogen Halides (HCl, HBr)
Analyte Suitability Volatile, thermally stable, non-polarPolar, high MW, thermally labile
Matrix Interference High (requires extensive cleanup)Moderate (mitigated by high resolution)
Table 2: Self-Validating Isotopic Signatures

Because halogens possess distinct natural isotopic abundances, their presence acts as a built-in diagnostic tool. Any accurate protocol must use these theoretical ratios as a strict validation gate[1].

Halogen Substitution

(Base Peak)

Relative Abundance

Relative Abundance

Relative Abundance
Monochloro (Cl1)100%~33%--
Dichloro (Cl2)100%~65%~10%-
Trichloro (Cl3)100%~98%~32%~3%
Monobromo (Br1)100%~98%--
Dibromo (Br2)~50%100%~50%-

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical workflow must be a self-validating system. The following protocols embed causality checks directly into the methodology.

Workflow Sample Halogenated Quinoline Sample Prep Split Platform Selection based on Polarity & Volatility Sample->Split GCMS GC-EI-MS (Non-polar, Volatile) Split->GCMS LCMS LC-ESI-HRMS/MS (Polar, Non-volatile) Split->LCMS EI_Data 70 eV Hard Ionization Radical Losses (Cl•, Br•) GCMS->EI_Data ESI_Data HCD/CID Soft Ionization Neutral Losses (HCl, HBr) LCMS->ESI_Data Validation Self-Validating QC: Isotopic Pattern Matching (e.g., 100:65:10 for Cl2) EI_Data->Validation ESI_Data->Validation

Caption: Comparative MS workflow and self-validating QC for halogenated quinolines.

Protocol A: GC-EI-MS Analysis of Volatile Halogenated Quinolines

Best for non-polar, low-molecular-weight synthons.

  • Sample Preparation : Dissolve the analyte in a non-polar solvent (e.g., GC-grade hexane or dichloromethane) to a final concentration of 10-50 µg/mL.

  • Chromatographic Separation : Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS). Use a temperature gradient starting at 80°C (hold 1 min), ramping at 15°C/min to 300°C.

  • Ionization & Acquisition : Operate the EI source at 70 eV and 230°C. Set the quadrupole scan range from m/z 50 to 500.

  • Self-Validation Gate (Critical) : Upon peak integration, extract the mass spectrum and calculate the intensity ratio of the molecular ion cluster. Causality check: If analyzing a dichloro-quinoline, the spectrum MUST exhibit a 100:65:10 ratio for

    
    , 
    
    
    
    , and
    
    
    [1]. Failure to meet this ratio (±5% tolerance) definitively indicates a co-eluting interference or an incorrect structural assignment.
Protocol B: LC-ESI-HRMS/MS Analysis of Polar Halogenated Quinolines

Best for functionalized derivatives, metabolites, and complex matrices.

  • Sample Preparation : Dissolve the analyte in LC-MS grade methanol or acetonitrile (1 µg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatographic Separation : Inject 2 µL onto a C18 sub-2 µm UHPLC column.

    • Causality choice: Use Mobile phase A (0.1% Formic acid in water) and Mobile phase B (0.1% Formic acid in acetonitrile). The acidic modifier is strictly required to protonate the basic quinoline nitrogen, drastically enhancing ESI+ ionization efficiency.

  • Ionization & Fragmentation : Operate in positive ESI mode. Apply Higher-energy Collisional Dissociation (HCD) with normalized collision energies (NCE) stepped at 20, 40, and 60.

    • Causality choice: The rigid aromatic quinoline core requires higher NCE to induce ring cleavage compared to flexible aliphatic chains.

  • Self-Validation Gate (Critical) : Verify the exact mass of the

    
     precursor ion. As established in 4[4], the mass error MUST  be < 5 ppm. Furthermore, confirm the presence of specific neutral losses (e.g., -35.976 Da for exact mass HCl) in the MS/MS spectra to validate the halogen's presence.
    

References

  • MDPI : Integrated Omics-Based Discovery of Bioactive Halogenated Metabolites from the Deep-Sea Streptomyces sp. B188M101. Marine Drugs.[Link]

  • PubMed (NIH) : Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Agricultural and Food Chemistry.[Link]

  • ResearchGate : Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. European Journal of Organic Chemistry.[Link]

Sources

A Comparative Analysis of 8-Chloro and 8-Fluoro Quinolones: A Guide to Structure, Activity, and Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic antibacterial agents, the quinolone family stands as a cornerstone, having revolutionized the treatment of a myriad of bacterial infections.[1][2] Their efficacy is rooted in a unique mechanism: the direct inhibition of bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[1][3] The core quinolone structure has been a fertile ground for medicinal chemists, with minor modifications at various positions leading to profound changes in antibacterial spectrum, potency, and pharmacokinetic properties.

Among the most critical sites for substitution is the C-8 position. The introduction of a halogen at this position, particularly fluorine or chlorine, has been a key strategy in developing broad-spectrum agents. This guide provides an in-depth comparison of 8-fluoro versus 8-chloro substituted quinolones, synthesizing experimental data to elucidate their structure-activity relationships (SAR), mechanistic nuances, and implications for drug development.

Comparative Antibacterial Potency: An Evidence-Based Overview

The choice of halogen at the C-8 position directly influences the antibacterial potency and spectrum of the quinolone. Extensive structure-activity relationship studies have demonstrated that an 8-fluoro substituent generally imparts greater in vitro activity against Gram-negative organisms compared to an 8-chloro substituent.[4] Conversely, an 8-chloro substitution can expand the spectrum of activity, notably improving efficacy against anaerobic bacteria.[5]

A study systematically evaluating substitutions on the quinolone nucleus found the order of activity imparted by the C-8 substituent to be F > Cl > H against the organisms tested.[4] This highlights the general potency advantage conferred by the highly electronegative fluorine atom.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of 8-Substituted Quinolone Analogs

Compound/OrganismE. coliS. aureusReference
8-H Analog >1001.6Fictionalized Data
8-Cl Analog 12.50.2Fictionalized Data
8-F Analog 3.10.1Fictionalized Data*

*Note: The above table is a representative illustration based on established trends. Specific MIC values vary widely depending on the full molecular structure of the quinolone and the specific bacterial strain tested. Finding direct side-by-side comparisons of molecules differing only at the C-8 position is rare in published literature; however, the trend of F > Cl for general potency is well-documented.[4]

One study synthesized novel 8-chloroquinolones and found potent activity against various bacterial strains, underscoring the viability of this substitution in creating effective antibacterial agents.[6][7] Another investigation into 8-nitrofluoroquinolones demonstrated that substitutions at C-7, in the presence of an 8-nitro group, could yield compounds with significant activity, particularly against Gram-positive bacteria like S. aureus.[8][9]

Mechanistic Underpinnings: How C-8 Substituents Modulate Target Interaction

Quinolones function by stabilizing a transient intermediate state of the enzyme-DNA complex, where the DNA is cleaved.[3] This "poisoned" complex blocks the progression of replication forks, leading to double-strand DNA breaks and ultimately, cell death.[3][10]

The substituent at the C-8 position plays a crucial role in the drug's three-dimensional conformation, which in turn affects its binding affinity for the DNA gyrase or topoisomerase IV target.

  • Steric Influence on Conformation: The C-8 position is spatially close to the N-1 substituent. A bulky substituent at C-8, such as a chlorine atom, can cause significant steric hindrance. This forces the N-1 substituent to twist out of the plane of the quinolone core.[11] This distortion, counterintuitively, can be a key factor for enhancing antibacterial potency. X-ray crystallography studies have demonstrated that this highly strained conformation can lead to more effective binding within the enzyme-DNA complex.[11]

  • Electronic Effects: The high electronegativity of fluorine compared to chlorine alters the electronic distribution across the quinolone ring system. This can influence the molecule's ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the binding pocket of the target enzyme, thereby modulating its inhibitory activity.

The primary target of quinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive species, topoisomerase IV is preferentially inhibited.[12][13] The C-8 substitution can influence this target preference, although this is also heavily dependent on the C-7 substituent.[5]

Diagram: General Mechanism of Quinolone Action

The following diagram illustrates the established mechanism by which quinolones inhibit bacterial DNA replication.

G cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase Binding Complex Enzyme-DNA Complex Gyrase->Complex Cleaved Cleaved-DNA Complex Complex->Cleaved DNA Cleavage Cleaved->Complex Re-ligation (Normal Cycle) Poisoned Stabilized 'Poisoned' Complex Cleaved->Poisoned Quinolone 8-Cl / 8-F Quinolone Quinolone->Poisoned Stabilizes Replication Blocked DNA Replication Poisoned->Replication Breaks Double-Strand Breaks Replication->Breaks Death Cell Death Breaks->Death

Caption: Quinolones trap the enzyme-DNA complex, preventing re-ligation and causing lethal double-strand breaks.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To quantitatively compare the antibacterial activity of different quinolone derivatives, the broth microdilution method is a standardized and widely accepted protocol.[14][15] This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the 8-chloro and 8-fluoro quinolone compounds.

    • Dissolve them in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the appropriate quinolone working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the quinolone at which there is no visible growth.

Workflow: Broth Microdilution for MIC Determination

G cluster_workflow MIC Determination Workflow start Start prep_drug Prepare Quinolone Stock & Working Solutions start->prep_drug prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum plate_setup Dispense Broth & Drug in 96-Well Plate (Serial Dilution) prep_drug->plate_setup dilute_inoculum Dilute Suspension to Final Inoculum Density prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacteria dilute_inoculum->inoculate plate_setup->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read Plate for Turbidity incubate->read_mic end Determine MIC Value read_mic->end

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Conclusion and Future Directions

The choice between an 8-chloro and an 8-fluoro substitution on the quinolone backbone is a nuanced decision in drug design, driven by the desired therapeutic profile.

  • 8-Fluoro quinolones generally offer superior potency, particularly against Gram-negative pathogens. This is a well-established trend in structure-activity relationships.[4]

  • 8-Chloro quinolones , while sometimes less potent against certain strains, can provide a broader spectrum of activity, including against anaerobes, and can be instrumental in achieving a highly potent conformational state through steric interactions.[5][11]

It is critical to recognize that the C-8 substituent does not act in isolation. Its effect is intricately linked with substitutions at other positions, especially N-1 and C-7, which also heavily influence target affinity, spectrum, and pharmacokinetics.[16][17] Furthermore, halogenation at C-8 has been associated with an increased risk of phototoxicity, a class effect of fluoroquinolones that must be considered during development.[5]

Future research will continue to explore novel substitutions at the C-8 position and beyond, aiming to design next-generation quinolones that overcome existing resistance mechanisms, exhibit an enhanced safety profile, and possess tailored spectra of activity for specific clinical indications.

References

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2015). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Open Access Journals. [Link]

  • Renau, T. E., et al. (1996). Structure-activity relationships of quinolone agents against mycobacteria: effect of structural modifications at the 8 position. Journal of Medicinal Chemistry, 39(4), 729-735. [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. [Link]

  • Smith, J. T. (1986). [Mechanism of Action of Quinolones]. PubMed. [Link]

  • Piddock, L. J. (1999). Mechanisms of quinolone action and microbial response. Journal of Antimicrobial Chemotherapy, 43 Suppl F, 1-2. [Link]

  • Al-Soud, Y. A., et al. (2003). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]

  • Drlica, K., & Zhao, X. (1997). Intracellular action of quinolones. ResearchGate. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Shen, L. L., et al. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: specificity and cooperativity of drug binding to DNA. Biochemistry, 28(9), 3886-3894. [Link]

  • OIE (World Organisation for Animal Health). (2008). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Al-Soud, Y. A., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1238-1253. [Link]

  • Hardy Diagnostics. MEDIA FOR DETECTING FLUOROQUINOLONE NON-SUSCEPTIBLE MICROORGANISMS. [Link]

  • OIE (World Organisation for Animal Health). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Clinical and Laboratory Standards Institute. (2019). Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Regulations.gov. [Link]

  • G.C. Schito. (2020). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 9(12), 853. [Link]

  • Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. [Link]

  • Blondeau, J. M. (1999). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases, 10(3), 215-228. [Link]

  • Al-Soud, Y. A., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. MDPI. [Link]

  • Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. [Link]

  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. Journal of Medicinal Chemistry, 46(10), 1905-1916. [Link]

  • Pintilie, L., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie. [Link]

  • Hiasa, H., et al. (2005). Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. Antimicrobial Agents and Chemotherapy, 49(7), 2788-2794. [Link]

  • Various Authors. (2022). Are there any differences between fluoroquinolone and quinolone? ResearchGate. [Link]

  • Kumar, R., & Idowu, T. (2019). A review on recent development on fluoroquinolones. The Pharma Innovation Journal. [Link]

Sources

Structural & Functional Comparison: 4-Bromo-8-Chloroquinoline vs. Ciprofloxacin Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous structural and functional comparison between the 4-bromo-8-chloroquinoline scaffold (a versatile synthetic intermediate) and ciprofloxacin (an optimized fluoroquinolone antibiotic).

Executive Summary

In medicinal chemistry, the distinction between a scaffold and a pharmacophore is critical. Ciprofloxacin represents a fully optimized "fluoroquinolone" pharmacophore, engineered for specific binding to bacterial DNA gyrase. In contrast, 4-bromo-8-chloroquinoline is a "privileged structure" building block. It lacks the immediate biological activity of ciprofloxacin but possesses high synthetic potential, serving as a precursor for 4-aminoquinoline antimalarials, kinase inhibitors, and intercalating agents.

This guide compares the reactivity-driven utility of the 4-bromo-8-chloroquinoline scaffold against the affinity-driven performance of ciprofloxacin.

Structural Dissection & Physicochemical Profile

The fundamental difference lies in the oxidation state of the nitrogen-containing ring and the functional groups required for target engagement.

Comparative Data Table
Feature4-Bromo-8-ChloroquinolineCiprofloxacin
Core System Quinoline (Fully aromatic, 10

-electrons)
4-Quinolone (1,4-dihydro-4-oxoquinoline)
Key Functionality C4-Bromine (Leaving Group), C8-ChlorineC3-Carboxylic Acid, C4-Ketone, C6-Fluorine, C7-Piperazine
Electronic State Electron-deficient at C2/C4 (susceptible to nucleophiles)Zwitterionic (at physiological pH)
Binding Mode

-

Stacking / Intercalation (Potential)

Chelation (via C3/C4) & H-bonding
Primary Utility Synthetic Intermediate (SNAr electrophile)Antibacterial Drug (DNA Gyrase Inhibitor)
LogP (Approx) ~3.7 (Lipophilic)~0.28 (Amphiphilic)
TPSA ~13

(Low polarity)
~75

(Polar)
The Pharmacophore Gap

Ciprofloxacin's antibacterial potency relies on the 3-carboxyl-4-oxo motif. This motif chelates Magnesium (


), which bridges the drug to the phosphate backbone of bacterial DNA [1].
  • 4-bromo-8-chloroquinoline lacks this motif.[1] Consequently, it cannot stabilize the DNA-Gyrase cleavable complex in the same manner.

  • Substitution Logic: The C4-Bromine in the scaffold is a "placeholder" designed to be displaced by amines (e.g., to create chloroquine analogs), whereas the C7-piperazine in ciprofloxacin modulates pharmacokinetic properties and cell penetration.

Visualization: Scaffold vs. Pharmacophore Logic[2]

The following diagram illustrates the structural divergence and the "missing" interactions in the raw scaffold compared to the optimized drug.

G cluster_0 Synthetic Scaffold (4-bromo-8-chloroquinoline) cluster_1 Bioactive Drug (Ciprofloxacin) Scaffold Aromatic Quinoline Core (Flat, Lipophilic) Br_Group C4-Bromine (Reactive Leaving Group) Scaffold->Br_Group Functionalization Site Cl_Group C8-Chlorine (Lipophilic Handle) Scaffold->Cl_Group Drug 4-Quinolone Core (Dihydro, 4-Oxo) Br_Group->Drug Chemical Transformation (SNAr + Oxidation) Target Bacterial DNA Gyrase (Target) Br_Group->Target No Binding (Steric/Electronic Mismatch) Chelation 3-COOH / 4-C=O (Mg2+ Binding Site) Drug->Chelation Essential F_Group C6-Fluorine (Potency Booster) Drug->F_Group Pip_Group C7-Piperazine (Pharmacokinetics) Drug->Pip_Group Chelation->Target Binds via Mg2+ Bridge

Figure 1: Structural logic comparison. Green paths indicate valid biological interactions; red dotted paths indicate lack of activity. The 4-bromo scaffold requires chemical transformation to achieve bioactivity.

Performance Analysis: Synthetic Utility vs. Biological Efficacy[2]

Synthetic Performance (The 4-Bromo Scaffold)

The "performance" of 4-bromo-8-chloroquinoline is defined by its reactivity . The bromine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the quinoline nitrogen (protonated under acidic conditions).
  • Reaction:

    
     Amination.
    
  • Utility: Synthesis of 4-aminoquinolines (antimalarial pharmacophore) or 4-anilinoquinolines (kinase inhibitor pharmacophore).

  • Advantage: The C8-Chlorine atom remains stable during C4-substitution, allowing for sequential functionalization (e.g., Suzuki coupling at C8 in a subsequent step).

Biological Performance (Ciprofloxacin)

Ciprofloxacin's performance is defined by bactericidal activity .

  • Mechanism: Traps DNA gyrase and Topoisomerase IV on DNA, causing double-strand breaks [2].

  • Spectrum: Broad-spectrum (Gram-negative > Gram-positive).[2]

  • Resistance: Often arises from mutations in gyrA or efflux pumps.

Experimental Protocols

To validate the comparison, two distinct workflows are required: one to demonstrate the chemical reactivity of the scaffold, and one to demonstrate the biological superiority of the drug.

Protocol A: Functionalization of 4-Bromo-8-Chloroquinoline (Chemical Validation)

Objective: To demonstrate the scaffold's utility as a precursor for bioactive molecules.

Reagents:

  • 4-Bromo-8-chloroquinoline (1.0 eq)

  • 4-Amino-1-methylpiperazine (1.2 eq) (Simulating the C7 side chain of cipro, but attached at C4)

  • Solvent: Ethanol or 2-Ethoxyethanol

  • Catalyst: Catalytic HCl (optional, to protonate ring nitrogen)

Methodology:

  • Dissolution: Dissolve 4-bromo-8-chloroquinoline (242 mg, 1 mmol) in 5 mL of ethanol.

  • Addition: Add 4-amino-1-methylpiperazine (138 mg, 1.2 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (high 
    
    
    
    ) should disappear, replaced by a polar fluorescent spot.
  • Workup: Cool to room temperature. Pour into ice water. Basify with 10%

    
     to pH 10.
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Result: Formation of N-(4-methylpiperazin-1-yl)-8-chloroquinolin-4-amine. This confirms the "Performance" of the C4-Br leaving group.

Protocol B: Comparative MIC Assay (Biological Validation)

Objective: To quantify the lack of antibacterial activity in the raw scaffold compared to Ciprofloxacin.

Materials:

  • Test Compounds: Ciprofloxacin (Control), 4-Bromo-8-chloroquinoline (Test).

  • Bacterial Strain: Escherichia coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (MHB).

Methodology:

  • Stock Prep: Dissolve Ciprofloxacin in 0.1M HCl/Water. Dissolve 4-bromo-8-chloroquinoline in 100% DMSO (due to lipophilicity).

  • Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate. Final concentration range:

    
     to 
    
    
    
    .
  • Inoculation: Add

    
     CFU/mL of E. coli to each well.
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

Expected Data:

  • Ciprofloxacin: MIC

    
     (Highly Active).
    
  • 4-Bromo-8-chloroquinoline: MIC

    
     (Inactive).
    
  • Interpretation: This validates that the quinoline ring alone, even with halogens, does not constitute an antibiotic pharmacophore without the specific 3-carboxyl-4-oxo geometry [3].

Synthesis Pathway Diagram[4]

Synthesis cluster_legend Reaction Logic Start 4-Bromo-8-Chloroquinoline (Scaffold) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Nucleophilic Attack Reagent + Amine Nucleophile (e.g., Diamine) Reagent->Intermediate Conditions Reflux / EtOH / H+ Product 4-Amino-8-Chloroquinoline Derivative (Potential Bioactive) Intermediate->Product Elimination of HBr Legend1 Demonstrates C4-Br Reactivity

Figure 2: The synthetic pathway transforming the inert scaffold into a potential drug candidate via SNAr mechanism.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[3][4][5] Microbiology and Molecular Biology Reviews, 61(3), 377–392.

  • Andersson, M. I., & MacGowan, A. P. (2003). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 51(Suppl_1), 1–11.

  • PubChem. (2025). 4-bromo-8-chloroquinoline Compound Summary. National Library of Medicine.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。